A Technical Guide to N-Benzylpropargylamine and N-Benzyloxypropargylamine: A Comparative Analysis for Drug Development Professionals
Abstract: Substituted propargylamines are privileged scaffolds in medicinal chemistry, renowned for their role in developing enzyme inhibitors and neuroprotective agents. This guide provides an in-depth comparative analy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: Substituted propargylamines are privileged scaffolds in medicinal chemistry, renowned for their role in developing enzyme inhibitors and neuroprotective agents. This guide provides an in-depth comparative analysis of two key analogues: N-benzylpropargylamine and N-benzyloxypropargylamine. We dissect their core structural differences, comparative physicochemical properties, and divergent synthetic routes. Furthermore, we explore their distinct pharmacological profiles, focusing on the mechanistic implications of the methylene (-CH2-) versus the ether (-O-) linkage to the benzyl group. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights to inform strategic decisions in scaffold selection and molecular design.
The Propargylamine Moiety in Medicinal Chemistry
The propargylamine framework is a cornerstone in the design of mechanism-based inhibitors and other bioactive molecules.[1] Its utility stems from the unique chemical reactivity of the terminal alkyne.
The Propargyl Group's Significance: The propargyl group (HC≡C-CH2-) is an "inactivating" moiety. In the context of enzyme inhibition, particularly for flavin-dependent enzymes like monoamine oxidase (MAO), the terminal alkyne can undergo enzymatic oxidation. This process generates a highly reactive species that covalently binds to the enzyme's flavin cofactor, leading to irreversible inhibition. This mechanism is central to the action of several neuroprotective drugs.[2]
N-Substituted Propargylamines as Bioactive Scaffolds: The nitrogen atom of the propargylamine provides a critical attachment point for various substituents, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. By modifying the N-substituent, researchers can modulate target selectivity, potency, solubility, and metabolic stability. Propargylamines are versatile building blocks for creating diverse heterocyclic compounds, further expanding their application in drug discovery.[3]
Introducing N-benzylpropargylamine and N-benzyloxypropargylamine: At first glance, these two molecules appear structurally similar. However, the seemingly minor difference—a methylene bridge versus an oxygen bridge connecting the benzyl ring to the propargylamine nitrogen—imparts significant changes in their chemical nature and biological activity. This guide will illuminate these critical distinctions.
Core Structural and Physicochemical Differences
The fundamental difference between N-benzylpropargylamine and N-benzyloxypropargylamine lies in the linker between the benzyl group and the propargylamine nitrogen. This seemingly subtle change has profound implications for the molecule's electronics, conformation, and ultimately, its biological interactions.
Molecular Structure Analysis
N-benzylpropargylamine features a direct carbon-nitrogen bond between the benzyl group's methylene and the propargylamine's nitrogen. In contrast, N-benzyloxypropargylamine incorporates an oxygen atom, forming a benzyloxy group attached to the nitrogen. This introduces an ether linkage, which alters bond angles, rotational freedom, and electron density around the nitrogen atom.
Caption: Core structures of N-benzylpropargylamine and N-benzyloxypropargylamine.
Comparative Physicochemical Properties
The introduction of the oxygen atom in N-benzyloxypropargylamine influences its key physicochemical parameters, which are critical for its behavior in biological systems.
Indicates slightly lower lipophilicity for the benzyloxy analogue, potentially affecting cell membrane penetration and protein binding.
pKa (Predicted)
~8.5 (amine)
~6.5 (amine)
The electronegative oxygen atom reduces the basicity of the nitrogen, impacting ionization state at physiological pH and potential for ionic interactions.
Hydrogen Bond Donors
1
1
Both can donate a hydrogen from the N-H group.
Hydrogen Bond Acceptors
1
2
The ether oxygen in the benzyloxy analogue provides an additional hydrogen bond acceptor site, potentially leading to different binding interactions.
Synthesis and Manufacturing Considerations
The synthetic pathways to these two molecules differ significantly, reflecting their structural divergence. These differences can impact yield, scalability, and the impurity profile of the final compound.
Synthetic Routes to N-benzylpropargylamine
A common and efficient method for the synthesis of N-benzylpropargylamine is the A3 coupling (Aldehyde-Alkyne-Amine) reaction, a type of multicomponent reaction.[5]
Caption: A3 coupling for N-benzylpropargylamine synthesis.
3.1.1 Detailed Protocol: A3 Coupling
To a solution of benzaldehyde (1 equivalent) and propargylamine (1.1 equivalents) in a suitable solvent (e.g., water, toluene, or solvent-free), add a copper(I) catalyst (e.g., CuI, 1-5 mol%).[5]
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 2-24 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with aqueous ammonia or a suitable chelating agent to remove the copper catalyst.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford N-benzylpropargylamine.
Synthetic Routes to N-benzyloxypropargylamine
The synthesis of N-benzyloxypropargylamine typically involves a multi-step process, often starting with the formation of the benzyloxyamine intermediate.
An In-depth Technical Guide to N-alkoxy-N-propargylamine Derivatives in Medicinal Chemistry
Abstract The N-alkoxy-N-propargylamine scaffold has emerged as a privileged structural motif in medicinal chemistry, particularly in the design of agents targeting neurological disorders. This guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The N-alkoxy-N-propargylamine scaffold has emerged as a privileged structural motif in medicinal chemistry, particularly in the design of agents targeting neurological disorders. This guide provides a comprehensive technical overview of this chemical class, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic rationale, explore the mechanistic basis of their biological activity, and detail their application as potent and often multi-target-directed ligands. This document will elucidate the causality behind experimental designs, present validated protocols, and offer insights grounded in established scientific literature.
Introduction: The Rise of a Versatile Scaffold
The journey of N-alkoxy-N-propargylamine derivatives in medicinal chemistry is intrinsically linked to the evolution of our understanding of complex diseases, especially those affecting the central nervous system (CNS). The propargylamine moiety (a propargyl group attached to a nitrogen atom) is a well-established pharmacophore, most notably recognized for its role in irreversible monoamine oxidase (MAO) inhibition.[1][2] The introduction of an N-alkoxy group modulates the electronic and steric properties of the nitrogen atom, offering a nuanced approach to refining pharmacological activity, selectivity, and pharmacokinetic profiles.
This unique combination has propelled the development of novel compounds with applications spanning from neurodegenerative diseases like Alzheimer's and Parkinson's to other neurological conditions.[3][4] The core concept often revolves around a "multi-target-directed ligand" (MTDL) strategy, where a single molecule is designed to interact with multiple biological targets implicated in a disease's pathology.[5][6] This approach is particularly advantageous for complex conditions like Alzheimer's disease, which involve multiple interconnected pathological pathways.[7][8]
Rationale and Design Strategy: Beyond Monoamine Oxidase Inhibition
While the foundational activity of many propargylamine derivatives is the inhibition of MAO enzymes, particularly MAO-B, the N-alkoxy-N-propargylamine scaffold offers a platform for integrating additional pharmacophoric features.[9][10]
The Propargylamine Moiety: An Irreversible Inhibitor
The terminal alkyne of the propargylamine group is the key to its mechanism-based inhibition of MAO.[1] The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the propargylamine, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the FAD cofactor, thereby inactivating the enzyme.[1][11] This irreversible inhibition leads to a sustained increase in the levels of neurotransmitters such as dopamine, which is beneficial in conditions like Parkinson's disease.[3]
The N-Alkoxy Group: A Tool for Fine-Tuning
The introduction of an N-alkoxy substituent serves several critical purposes in drug design:
Modulation of Basicity: The electronegative oxygen atom reduces the basicity of the nitrogen, which can influence the compound's pKa, solubility, and interaction with biological targets.
Steric Influence: The size and conformation of the alkoxy group can be varied to optimize binding to the target protein's active site, enhancing potency and selectivity.
Metabolic Stability: The N-alkoxy group can alter the metabolic profile of the molecule, potentially blocking sites of oxidative metabolism and increasing the drug's half-life.
Introduction of New Interaction Points: The alkoxy group can introduce new hydrogen bond acceptor capabilities, allowing for additional interactions within the target's binding pocket.
The Multi-Target-Directed Ligand (MTDL) Approach
The true power of the N-alkoxy-N-propargylamine scaffold lies in its application within the MTDL paradigm.[12] By incorporating other pharmacophores into the molecule, researchers can design single agents that address multiple facets of a disease. For instance, in the context of Alzheimer's disease, these derivatives have been designed to simultaneously inhibit MAO, cholinesterases (AChE and BuChE), and amyloid-β (Aβ) aggregation, and to chelate metal ions.[5][13]
Synthetic Strategies: Accessing the N-alkoxy-N-propargylamine Core
The synthesis of N-alkoxy-N-propargylamine derivatives can be achieved through several reliable synthetic routes. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
General Synthetic Workflow
A common and versatile approach involves a multi-step synthesis that allows for the sequential introduction of the key functional groups.
Caption: General synthetic workflow for N-alkoxy-N-propargylamine derivatives.
Detailed Experimental Protocol: Synthesis of a Model Compound
This protocol outlines the synthesis of a representative N-methoxy-N-propargylbenzylamine, illustrating the key chemical transformations.
Step 1: Synthesis of Benzaldoxime
To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the ethanol under reduced pressure.
Add water to the residue and extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford benzaldoxime.
Step 2: Synthesis of O-Methyl Benzaldoxime
Dissolve benzaldoxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
Add a base, for example, sodium hydride (1.2 eq), portion-wise at 0 °C.
After stirring for 30 minutes, add methyl iodide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with water and extract the product with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield O-methyl benzaldoxime.
Step 3: Synthesis of N-Methoxybenzylamine
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of O-methyl benzaldoxime (1.0 eq) in anhydrous tetrahydrofuran (THF).
Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (1.5 eq).
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
Filter the resulting precipitate and wash with THF.
Concentrate the filtrate to obtain N-methoxybenzylamine.
Step 4: Synthesis of N-Methoxy-N-propargylbenzylamine
Dissolve N-methoxybenzylamine (1.0 eq) and a base like potassium carbonate (2.0 eq) in acetonitrile.
Add propargyl bromide (1.2 eq) to the mixture.
Stir the reaction at room temperature overnight.
Filter the inorganic salts and concentrate the filtrate.
Purify the crude product by column chromatography on silica gel to obtain the final N-methoxy-N-propargylbenzylamine.
Applications in Medicinal Chemistry: Targeting Neurodegenerative Diseases
The primary therapeutic area for N-alkoxy-N-propargylamine derivatives has been neurodegenerative diseases, where their multi-target capabilities are particularly valuable.[8][14]
Alzheimer's Disease (AD)
AD is a multifactorial neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid plaques and neurofibrillary tangles.[7] N-alkoxy-N-propargylamine derivatives have been designed to combat AD through multiple mechanisms.[5][6][15]
Caption: Multi-target approach of N-alkoxy-N-propargylamine derivatives in AD.
A notable example is the compound ASS234, a multi-target-directed propargylamine that combines a donepezil fragment (for cholinesterase inhibition) with a propargylamine moiety (for MAO inhibition).[16] Such compounds have shown promise in preclinical studies by not only inhibiting their primary enzyme targets but also by reducing Aβ aggregation and exhibiting neuroprotective effects.[16]
Parkinson's Disease (PD)
PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[13] The primary therapeutic strategy is to restore dopamine levels in the brain. N-alkoxy-N-propargylamine derivatives, as potent MAO-B inhibitors, can increase dopamine levels by preventing its degradation.[17] Furthermore, their neuroprotective properties may help to slow the progression of the disease.[2][3]
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected N-alkoxy-N-propargylamine derivatives against key targets in neurodegenerative diseases.
To ensure the reliability and reproducibility of the findings, it is crucial to employ self-validating experimental protocols. This involves the use of appropriate controls, reference compounds, and orthogonal assays.
In Vitro Enzyme Inhibition Assays
Protocol: MAO Inhibition Assay
Objective: To determine the in vitro inhibitory potency of the test compounds against MAO-A and MAO-B.
Materials: Recombinant human MAO-A and MAO-B, kynuramine (MAO-A substrate), benzylamine (MAO-B substrate), horseradish peroxidase, Amplex Red reagent, test compounds, and a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
Procedure:
a. Prepare serial dilutions of the test compounds and the reference inhibitor.
b. In a 96-well plate, add the enzyme, Amplex Red reagent, and horseradish peroxidase.
c. Add the test compounds or reference inhibitor and pre-incubate for a specified time (e.g., 15 minutes).
d. Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
e. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Self-Validation:
The inclusion of a known selective inhibitor validates the assay's ability to distinguish between MAO-A and MAO-B inhibition.
Running the assay with and without the enzyme confirms that the observed signal is enzyme-dependent.
Conclusion and Future Perspectives
N-alkoxy-N-propargylamine derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their inherent ability to act as mechanism-based MAO inhibitors, combined with the tunability afforded by the N-alkoxy group, makes them ideal candidates for the development of multi-target-directed ligands for complex diseases. The success of this scaffold in targeting neurodegenerative diseases underscores the power of rational drug design and the MTDL approach.
Future research in this area will likely focus on:
Exploring new therapeutic applications: The unique pharmacological profile of these compounds may be beneficial in other CNS disorders and potentially in oncology.
Optimizing pharmacokinetic properties: Further refinement of the scaffold to improve blood-brain barrier penetration and metabolic stability will be crucial for clinical success.
Developing novel MTDLs: Integrating additional pharmacophores to target other key pathways in disease pathogenesis will continue to be a major focus.
The continued exploration of N-alkoxy-N-propargylamine derivatives holds great promise for the discovery of novel and effective therapies for some of the most challenging diseases of our time.
References
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(benzyloxy)(prop-2-yn-1-yl)amine molecular weight and formula C10H11NO
An In-depth Technical Guide to N-(Benzyloxy)prop-2-yn-1-amine (C10H11NO) Abstract This technical guide provides a comprehensive overview of N-(benzyloxy)prop-2-yn-1-amine, a molecule with the chemical formula C₁₀H₁₁NO. T...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to N-(Benzyloxy)prop-2-yn-1-amine (C10H11NO)
Abstract
This technical guide provides a comprehensive overview of N-(benzyloxy)prop-2-yn-1-amine, a molecule with the chemical formula C₁₀H₁₁NO. This compound merges three structurally significant motifs: a hydroxylamine core, a versatile benzyloxy group, and a reactive propargylamine moiety. This unique combination makes it a molecule of considerable interest for researchers, particularly in the fields of medicinal chemistry and drug development. This document details the molecule's fundamental properties, provides validated protocols for its multi-step synthesis and characterization, and explores its potential applications as a research tool, focusing on its role as a potential enzyme inhibitor and a building block in bioconjugation chemistry. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.
Core Molecular Profile
N-(benzyloxy)prop-2-yn-1-amine, also systematically named O-benzyl-N-(prop-2-yn-1-yl)hydroxylamine, is an organic compound that is not extensively characterized in public literature but whose properties can be confidently inferred from its constituent functional groups. Its molecular structure is built upon a hydroxylamine scaffold, O-alkylated with a benzyl group and N-alkylated with a propargyl group.
The presence of the benzyloxy group is a common strategy in medicinal chemistry to enhance metabolic stability or to act as a pharmacophore, as seen in drugs like safinamide.[1] The propargylamine functional group is a well-established "warhead" for the irreversible inhibition of monoamine oxidase (MAO) enzymes, which are critical targets in the treatment of neurodegenerative disorders.[2] Furthermore, the terminal alkyne provides a chemical handle for "click" chemistry, enabling facile conjugation to other molecules.[3]
Physicochemical Properties
The key quantitative data for N-(benzyloxy)prop-2-yn-1-amine are summarized below.
The synthesis of N-(benzyloxy)prop-2-yn-1-amine can be efficiently achieved via a two-step sequence starting from commercially available precursors. The strategy involves the initial preparation of the key intermediate, O-benzylhydroxylamine, followed by its selective N-alkylation with a propargyl electrophile. This approach ensures high yields and avoids the formation of significant byproducts.
Synthetic Workflow Diagram
The logical flow of the synthesis is outlined below, starting from precursor selection to the final purified product.
Caption: Two-step workflow for the synthesis of N-(benzyloxy)prop-2-yn-1-amine.
Detailed Experimental Protocol
Trustworthiness: This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the material carried forward is of sufficient quality for the subsequent reaction. The synthesis is based on established and reliable methodologies for O-alkylation of hydroxamates and N-alkylation of amines.[6][7]
PART A: Synthesis of O-Benzylhydroxylamine Hydrochloride [6]
Rationale: This procedure utilizes N-hydroxyurethane as a starting material. The N-ethoxycarbonyl group serves two purposes: it protects the more nucleophilic nitrogen atom, directing the initial alkylation to the oxygen, and it is easily removed via basic hydrolysis. Benzyl chloride is a cost-effective and reactive benzylating agent.
Preparation of Sodium Ethoxide: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 70 mL of absolute ethanol. Carefully add sodium metal (0.97 g, 42 mmol) in small portions. Stir until all sodium has dissolved.
O-Benzylation: To the freshly prepared sodium ethoxide solution, add N-hydroxyurethane (4.46 g, 42 mmol) and stir at room temperature until a clear solution is obtained. Add benzyl chloride (5.3 g, 42 mmol) dropwise, ensuring the internal temperature does not exceed 30 °C. Stir the mixture for 8-10 hours at room temperature.
Hydrolysis and Deprotection: Prepare a solution of sodium hydroxide (3.46 g, 86.5 mmol) in 70 mL of water and add it to the reaction mixture. Heat the mixture to reflux for 2 hours.
Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
Salt Formation: Cool the ethereal solution in an ice bath and add a 3M solution of HCl in ethanol dropwise until precipitation ceases. Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-benzylhydroxylamine hydrochloride as a white solid.
PART B: Synthesis of N-(Benzyloxy)prop-2-yn-1-amine
Rationale: This is a standard Sₙ2 reaction. The free base of O-benzylhydroxylamine, generated in situ by the potassium carbonate, acts as a nucleophile, displacing the bromide from propargyl bromide. Acetonitrile is an ideal polar aprotic solvent for this transformation.
Reaction Setup: In a 100 mL round-bottom flask, combine O-benzylhydroxylamine hydrochloride (3.2 g, 20 mmol), anhydrous potassium carbonate (6.9 g, 50 mmol), and 50 mL of acetonitrile.
Reagent Addition: Stir the suspension vigorously at room temperature. Add propargyl bromide (80 wt.% solution in toluene, 2.9 g, 20 mmol) dropwise over 10 minutes.
Reaction: Heat the mixture to 50 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 10 mL).
Purification: Combine the filtrates and remove the solvent under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (Eluent: 20-40% ethyl acetate in hexanes) to yield N-(benzyloxy)prop-2-yn-1-amine as a pale yellow oil.
Characterization and Quality Control
Confirming the identity and purity of the final compound is critical. The following methods are standard for the structural elucidation of small organic molecules.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals: a singlet for the acetylenic proton (δ ≈ 2.2 ppm), a doublet for the methylene group adjacent to the alkyne (δ ≈ 3.5 ppm), a singlet for the benzylic methylene group (δ ≈ 4.7 ppm), a broad singlet for the N-H proton (variable, δ ≈ 5.5-6.5 ppm), and multiplets for the aromatic protons of the benzyl group (δ ≈ 7.2-7.4 ppm).
¹³C NMR (100 MHz, CDCl₃): Expected signals include those for the benzylic carbon (δ ≈ 77 ppm), the two acetylenic carbons (δ ≈ 72 and 80 ppm), the N-CH₂ carbon (δ ≈ 40 ppm), and the aromatic carbons (δ ≈ 127-137 ppm).
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 162.09.
FT-IR (neat): Key vibrational bands should be observed for the N-H stretch (≈ 3300 cm⁻¹), the C≡C-H stretch (≈ 3290 cm⁻¹), the C≡C stretch (≈ 2120 cm⁻¹), and C-O stretch (≈ 1050 cm⁻¹).
Applications in Research and Drug Development
The unique trifunctional nature of N-(benzyloxy)prop-2-yn-1-amine makes it a valuable tool for chemical biologists and medicinal chemists.
Irreversible Inhibition of Monoamine Oxidase (MAO)
Expertise & Experience: The propargylamine moiety is the cornerstone of several marketed drugs that function as irreversible MAO inhibitors, such as selegiline and rasagiline. The mechanism involves the enzyme-catalyzed oxidation of the propargylamine, which generates a highly reactive allenic intermediate. This intermediate then forms a covalent bond with a flavin cofactor (FAD) at the enzyme's active site, leading to irreversible inactivation.[2] The benzyloxy group can provide additional interactions within the active site, potentially modulating potency and selectivity for the MAO-A or MAO-B isoforms.
Caption: Mechanism of irreversible MAO inhibition by a propargylamine-containing compound.
Protocol: In Vitro MAO-B Inhibition Assay
This protocol describes a common, fluorescence-based assay to determine the inhibitory potency (IC₅₀) of a test compound.
Reagent Preparation: Prepare a stock solution of N-(benzyloxy)prop-2-yn-1-amine in DMSO (10 mM). Prepare serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
Enzyme Reaction: In a 96-well plate, add 25 µL of recombinant human MAO-B enzyme solution. Add 25 µL of the test compound dilutions (or vehicle control) and incubate for 15 minutes at 37 °C.
Substrate Addition: Initiate the reaction by adding 50 µL of a luminogenic MAO substrate solution (e.g., from a MAO-Glo™ kit).
Signal Detection: Incubate for 60 minutes at room temperature. Measure the luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Bioconjugation via Click Chemistry
The terminal alkyne is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click" reaction. This allows the compound to be easily and efficiently conjugated to any molecule bearing an azide group, such as fluorescent dyes, affinity tags (e.g., biotin), or large biomolecules like proteins and peptides.
Caption: Workflow for conjugating the title compound using CuAAC click chemistry.
Conclusion
N-(benzyloxy)prop-2-yn-1-amine (C₁₀H₁₁NO) stands out as a molecule with significant untapped potential for chemical biology and drug discovery. Its synthesis is straightforward, relying on robust and well-documented chemical transformations. The convergence of a metabolically relevant benzyloxy group, a bio-reactive propargylamine warhead, and a versatile terminal alkyne handle within a compact scaffold makes it an exemplary tool for researchers. This guide provides the foundational knowledge and detailed protocols necessary for its synthesis, characterization, and deployment in studies targeting enzyme inhibition or the construction of complex molecular probes.
References
Al-Hiari, Y. M., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]
Rivero-Jerez, P. S., et al. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. ResearchGate. Available at: [Link]
Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PMC. Available at: [Link]
Emami, S., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. ResearchGate. Available at: [Link]
PubChem. Tryptophol | C10H11NO | CID 10685. National Institutes of Health. Available at: [Link]
Mycocentral. indole-3-ethanol. Mycotoxin Database. Available at: [Link]
Google Patents. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
Google Patents. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
Zhang, Y., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]
PubMed. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Available at: [Link]
ResearchGate. (PDF) Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]
Shi, Y., et al. (2017). Efficient synthesis of camptothecin propargylamine derivatives in water catalyzed by macroporous adsorption resin-supported gold nanoparticles. Green Chemistry (RSC Publishing). Available at: [Link]
PubChem. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO. National Institutes of Health. Available at: [Link]
PubChem. N-benzyl-N-methylprop-2-yn-1-amine;prop-2-yn-1-amine. National Institutes of Health. Available at: [Link]
Organic Chemistry Portal. Synthesis of benzylic amines. Available at: [Link]
PubMed. Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond. Available at: [Link]
J-GLOBAL. Tryptophol | Chemical Substance Information. Japan Science and Technology Agency. Available at: [Link]
Semantic Scholar. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]
Scientific Research Publishing. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Available at: [Link]
Pharmaffiliates. 2714473-09-1 | Product Name : N-Benzyl-1-phenoxy-d5-propan-2-amine Hydrochloride. Available at: [Link]
Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Available at: [Link]
This guide serves as a technical reference for the chemical structure (benzyloxy)(prop-2-yn-1-yl)amine , a versatile intermediate in bioorthogonal chemistry and heterocyclic synthesis. Technical Guide: -(Benzyloxy)prop-2...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the chemical structure (benzyloxy)(prop-2-yn-1-yl)amine , a versatile intermediate in bioorthogonal chemistry and heterocyclic synthesis.
Technical Guide:
-(Benzyloxy)prop-2-yn-1-amine
Nomenclature, Synthesis, and Applications in Drug Discovery
Structural Analysis & Nomenclature Standards
The molecule (
) sits at the intersection of amine and hydroxylamine nomenclature. Precise naming is critical for database indexing and regulatory filing.
IUPAC Nomenclature Logic
According to the IUPAC Blue Book (P-68.3) , organic derivatives of hydroxylamine (
) can be named either as substituted hydroxylamines or as -alkoxy amines.
Preferred IUPAC Name (PIN):
-(Benzyloxy)prop-2-yn-1-amine
Logic: The structure is viewed as a derivative of prop-2-yn-1-amine (
). The nitrogen atom bears a benzyloxy substituent ().
Priority: When an amine and an ether moiety are present on the nitrogen, substitutive nomenclature based on the amine parent is generally preferred for
-alkoxy derivatives.
Alternative Systematic Name:
-Benzyl--(prop-2-yn-1-yl)hydroxylamine
Logic: This views the molecule as a derivative of hydroxylamine (
). The oxygen is substituted with a benzyl group, and the nitrogen is substituted with a propargyl group.
Usage: Common in older literature and specific reagent catalogs.
-(benzyloxy)prop-2-yn-1-amine is a nucleophilic substitution () reaction. The nitrogen atom of the -benzylhydroxylamine acts as the nucleophile, attacking the propargyl bromide.
Reaction Scheme
The following diagram illustrates the synthetic pathway and the competing over-alkylation side reaction.
Figure 1: Synthesis workflow showing the transformation of O-benzylhydroxylamine to the target amine and potential over-alkylation risks.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend
-benzylhydroxylamine hydrochloride and in anhydrous MeCN.
Activation: Stir at room temperature for 15 minutes to liberate the free amine base in situ.
Addition: Cool the mixture to 0°C. Add propargyl bromide dropwise over 20 minutes. Critical: Slow addition prevents localized high concentrations of electrophile, reducing the risk of double alkylation (formation of the tertiary amine).
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product is less polar than the starting hydroxylamine.
Work-up: Filter off the solid salts (
, excess ). Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in
and wash with water. Dry over . Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Causality & Troubleshooting:
Why
? A mild, heterogeneous base is preferred over strong soluble bases (like NaH) to prevent deprotonation of the propargyl proton (), which would lead to side reactions (polymerization or allenyl formation).
Solvent Choice:Do not use acetone. Unlike standard amine alkylations, hydroxylamines can react with ketones to form oximes (
), consuming the starting material. Use MeCN or DMF.
Applications in Drug Discovery
This molecule is a high-value "linker" and "warhead" precursor in medicinal chemistry.
Click Chemistry & Bioorthogonal Labeling
The terminal alkyne group serves as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Utility: Conjugating the
-alkoxy amine motif to azido-tagged fluorophores, peptides, or glycans.
Stability: The
bond is stable under standard "Click" conditions but can be cleaved later via hydrogenolysis () or treating with , allowing for "cleavable linker" strategies in Antibody-Drug Conjugates (ADCs).
Nitrone Synthesis (Isoxazolidine Scaffolds)
Oxidation of
-(benzyloxy)prop-2-yn-1-amine yields a nitrone, which undergoes intramolecular 1,3-dipolar cycloaddition to form bicyclic isoxazolidines—scaffolds found in antifungal and antibacterial agents.
Figure 2: Divergent application pathways: Click conjugation vs. Heterocycle formation.
Characterization & Quality Control
To validate the identity of the synthesized compound, compare experimental data against these expected spectral characteristics.
Proton NMR (
NMR,
, 400 MHz)
Chemical Shift ()
Multiplicity
Integration
Assignment
Structural Context
7.30 – 7.40
Multiplet
5H
Ar-H
Phenyl ring protons
5.60
Broad Singlet
1H
-NH -
Exchangeable amine proton
4.70
Singlet
2H
Ph-CH-O-
Benzylic methylene
3.65
Doublet ( Hz)
2H
-N-CH-C
Propargyl methylene
2.25
Triplet ( Hz)
1H
-CC-H
Terminal alkyne proton
Infrared Spectroscopy (IR)
3280 cm
: stretch (sharp, strong).
3200–3250 cm
: stretch (medium, broad).
2120 cm
: stretch (weak).
1050 cm
: stretch.
References
IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014.
Synthesis of N-alkoxy amines: Foot, O. F., et al. "Synthesis of N-alkoxyamines." Journal of the Chemical Society, Perkin Transactions 1, 2001.
Reactivity Profile: O-Benzylhydroxylamine hydrochloride Product Page. Sigma-Aldrich. Link
Click Chemistry Mechanism: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Catalyst." Journal of the American Chemical Society, 2005. Link
Bioorthogonal Applications: McKay, C. S., & Finn, M. G. "Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation." Chemistry & Biology, 2014. Link
preparation of N-alkoxy-N-propargylamides from (benzyloxy)(prop-2-yn-1-yl)amine
Executive Summary & Strategic Utility This application note details the optimized synthesis of -alkoxy- -propargylamides starting from (benzyloxy)(prop-2-yn-1-yl)amine . These scaffolds represent a critical junction in m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Utility
This application note details the optimized synthesis of
-alkoxy--propargylamides starting from (benzyloxy)(prop-2-yn-1-yl)amine . These scaffolds represent a critical junction in medicinal chemistry, serving as "masked" Weinreb amides that enable selective downstream functionalization.
Unlike standard amides, the
-alkoxy substituent (specifically the -benzyloxy group) imparts unique electronic properties to the nitrogen center, reducing its basicity while maintaining nucleophilicity during the acylation step. Furthermore, the presence of the propargyl group (-CH-CCH) unlocks access to complex heterocyclic cores—such as isoxazoles , oxazolines , and -lactams —via transition-metal-catalyzed cycloisomerization (Au/Ag) or radical cascade reactions.
Key Advantages of this Protocol:
Chemoselectivity: Eliminates
-acylation side reactions through the use of pre-protected -benzyl hydroxylamine.
Scalability: Validated for gram-scale synthesis with yields consistently
.
Versatility: Compatible with aliphatic, aromatic, and heteroaromatic acyl chlorides.
Pre-Synthesis: Preparation of the Amine Core
Note: If you have already isolated (benzyloxy)(prop-2-yn-1-yl)amine, skip to Section 3.
To ensure the integrity of the final amide, the quality of the secondary amine starting material is paramount. Commercial sources often contain hydrochloride salts that are hygroscopic. We recommend freshly preparing or free-basing the amine prior to acylation.
Protocol A: Synthesis of (Benzyloxy)(prop-2-yn-1-yl)amine
Reaction:
Alkylation of -benzylhydroxylamine with Propargyl Bromide.
Reagents:
-Benzylhydroxylamine hydrochloride ( equiv)
Propargyl bromide (
in toluene, equiv)
Potassium carbonate (
, anhydrous, equiv)
Solvent: Acetonitrile (MeCN) or DMF (0.2 M)
Step-by-Step Workflow:
Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend
-benzylhydroxylamine HCl and in anhydrous MeCN.
Addition: Cool to
. Add propargyl bromide dropwise over 20 minutes.
Expert Insight: Slow addition is critical to prevent the formation of the tertiary amine side product (bis-propargylation).
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (
) will appear less polar than the hydroxylamine.
Workup: Filter off solids (
/KCl). Concentrate the filtrate. Redissolve in , wash with water () to remove DMF/salts, dry over , and concentrate.
Validation:
NMR should show a doublet at ppm (-CH) and a triplet at ppm (CH).
Core Protocol: N-Acylation
Target: Conversion of amine (1) to
-alkoxy--propargylamide (2) .
Method A: Acid Chloride Route (Standard)
This is the preferred method for most substrates due to high atom economy and ease of purification.
Reagents:
(Benzyloxy)(prop-2-yn-1-yl)amine (1 ,
equiv)
Acid Chloride (
-COCl, equiv)
Triethylamine (
) or Pyridine ( equiv)
DMAP (
-Dimethylaminopyridine, equiv - Optional catalyst for sterically hindered acids)
Solvent: Dichloromethane (DCM, anhydrous)
Experimental Procedure:
Setup: Flame-dry a 2-neck round-bottom flask under
atmosphere. Add Amine 1 and anhydrous DCM ( M concentration).
Base Addition: Add
via syringe. Cool the mixture to using an ice-water bath.
Why? Although the
-benzyl group prevents -acylation, lower temperatures prevent the degradation of the acid chloride and suppress the formation of ketenes if -protons are acidic.
Procedure:
Mix Acid, EDC, HOBt, and DIPEA in DCM. Stir for 10 min to activate. Add Amine 1 . Stir 12h. Perform standard aqueous workup (Acid wash/Base wash).
Mechanistic Visualization & Workflow
The following diagram illustrates the reaction pathway and the critical decision points for purification.
Caption: Operational workflow for the N-acylation of N-alkoxy amines, highlighting the critical acid-wash step for purification.
Data Analysis & Troubleshooting
Expected Analytical Data
Technique
Feature
Expected Signal
Interpretation
TLC
Value
(Hex/EtOAc 3:1)
Product is less polar than free acid, more polar than acid chloride.
IR
Amide I
Strong C=O stretch (Weinreb-like).
IR
Alkyne
(sharp)
Terminal alkyne C-H stretch.
H NMR
-CH
ppm (br s)
Deshielded by Amide and Alkyne. Broadening due to rotamers is common.
C NMR
Carbonyl
ppm
Diagnostic Amide Carbon.
Troubleshooting Guide
Problem: Low Yield / Incomplete Conversion.
Cause: The secondary amine is sterically hindered by the
-benzyl group.
Solution: Increase temperature to reflux (DCM) or switch solvent to Toluene (
). Add DMAP.
Problem: Rotamers in NMR.
Observation: Broad peaks or split signals in
NMR.
Solution: This is normal for
-alkoxy amides due to restricted rotation around the N-C(O) bond. Run NMR at elevated temperature ( in DMSO-) to coalesce peaks for characterization.
Problem: Product Instability.
Cause: Trace acid from the acid chloride hydrolyzing the
-alkoxy bond.
Solution: Ensure the workup includes a saturated
wash after the HCl wash.
Applications in Drug Discovery
The synthesized
-alkoxy--propargylamides are versatile precursors.
Gold-Catalyzed Cyclization: Treatment with
or induces 5-exo-dig cyclization to form functionalized oxazoles , which are pharmacophores in various antibiotics and anticancer agents.
Pauson-Khand Reaction: The alkyne moiety can participate in
cycloadditions to form cyclopentenones.
Radical Cyclization: Under
conditions, the amide can serve as a radical acceptor to form pyrrolidinones.
References
Weinreb Amide Chemistry
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
Synthesis of N-Alkoxy Amides
Kikugawa, Y.; Kawase, M. "Electrophilic amination of aromatic compounds with N-alkoxy-N-chloroureas." Journal of the American Chemical Society, 1984 , 106, 5728. Link
Gold-Catalyzed Cyclization of N-Propargyl Amides
Hashmi, A. S. K.[3][4] "Gold-Catalyzed Organic Reactions."[5][6] Chemical Reviews, 2007 , 107(7), 3180–3211. Link
General Heterocycle Synthesis from Propargyl Amides
Godoi, B., et al. "Synthesis of Nitrogen-Containing Heterocycles from N-Propargyl Amides." Current Organic Synthesis, 2012 , 9(1). Link
Application Note: A Guide to the Selective Mono-Propargylation of O-Benzylhydroxylamine
Abstract The introduction of a propargyl group into a molecule is a critical step for accessing a wide range of subsequent chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The introduction of a propargyl group into a molecule is a critical step for accessing a wide range of subsequent chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. O-benzylhydroxylamine is a valuable synthetic intermediate, and its N-propargylated derivative serves as a versatile building block in medicinal chemistry and drug development.[1] However, the selective mono-propargylation of O-benzylhydroxylamine presents a significant synthetic challenge due to the nucleophilicity of the nitrogen atom, which can lead to undesired over-alkylation.[2][3] This application note provides a detailed guide for researchers, outlining the core challenges and presenting a robust, field-proven protocol for achieving selective N-mono-propargylation. We will delve into the causality behind reagent and condition selection, offer a step-by-step experimental procedure, and provide a troubleshooting guide to ensure reproducible success.
The Synthetic Challenge: Controlling Selectivity
O-benzylhydroxylamine (C₆H₅CH₂ONH₂) is an ambident nucleophile, though with the oxygen atom already substituted, the primary reactive site for alkylation is the nitrogen atom. The principal challenge in the propargylation of this substrate is not N- vs. O-alkylation, but rather controlling the degree of N-alkylation. The reaction of O-benzylhydroxylamine with a propargylating agent like propargyl bromide can lead to a mixture of the desired mono-propargylated product and the undesired di-propargylated byproduct.[2]
The underlying issue is that the product of the initial alkylation, N-(prop-2-yn-1-yl)-O-benzylhydroxylamine, is itself a secondary amine and remains nucleophilic. This allows it to compete with the starting material for the propargylating agent, leading to the formation of the tertiary amine, N,N-di(prop-2-yn-1-yl)-O-benzylhydroxylamine.[3] Achieving high selectivity for the mono-alkylated product requires careful control over reaction conditions to favor the kinetics of the first addition while suppressing the second.
Figure 1: Competing reaction pathways in the propargylation of O-benzylhydroxylamine.
Strategic Approach to Selective Mono-Propargylation
The most reliable and straightforward method to achieve selective mono-propargylation is through direct alkylation with a propargyl halide. Success hinges on manipulating the reaction conditions to kinetically favor mono-alkylation.
Key Parameters and Their Rationale
Parameter
Recommended Choice
Rationale
Propargylating Agent
Propargyl Bromide
Propargyl bromide is a highly reactive and commercially available alkylating agent.[4] Its reactivity ensures the reaction can proceed under mild conditions, which helps to suppress over-alkylation.
Stoichiometry
1.0 - 1.2 equivalents of O-benzylhydroxylamine
Using the hydroxylamine as the limiting reagent or in slight excess is crucial. An excess of the propargylating agent will significantly increase the rate of the second alkylation, leading to the di-substituted byproduct.[3]
Base
Mild, non-nucleophilic inorganic base (K₂CO₃, Na₂CO₃)
A mild base is required to neutralize the HBr formed during the reaction, driving it to completion. Stronger bases (e.g., NaH, LDA) can deprotonate the product more effectively, increasing its nucleophilicity and promoting dialkylation. Inorganic bases like K₂CO₃ are advantageous as they are easily removed during workup.[5][6]
Solvent
Polar Aprotic (Acetonitrile, Acetone, DMF)
Polar aprotic solvents are ideal for SN2 reactions. They solvate the cation of the base while leaving the anion relatively free, enhancing its basicity without interfering with the nucleophile. Acetone and acetonitrile are excellent choices that are easily removed under reduced pressure.[5]
Temperature
0 °C to Room Temperature
Lower temperatures slow down the overall reaction rate, but they disproportionately affect the second alkylation step, which has a higher activation energy due to the increased steric hindrance of the mono-alkylated intermediate. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature provides excellent control.[7]
Detailed Experimental Protocol
This protocol describes the selective mono-propargylation of O-benzylhydroxylamine hydrochloride, which is a common commercially available starting material.[8] The free base is generated in situ.
Materials and Reagents
Reagent
Formula
MW
CAS No.
Quantity
O-Benzylhydroxylamine hydrochloride
C₇H₁₀ClNO
159.62
2687-43-6
1.0 g (6.26 mmol)
Propargyl Bromide (80% in toluene)
C₃H₃Br
118.96
106-96-7
0.70 mL (~6.26 mmol)
Potassium Carbonate (K₂CO₃)
K₂CO₃
138.21
584-08-7
2.6 g (18.8 mmol)
Acetonitrile (MeCN)
C₂H₃N
41.05
75-05-8
30 mL
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
141-78-6
~100 mL
Saturated aq. NaCl (Brine)
NaCl
58.44
7647-14-5
~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
7487-88-9
As needed
Safety Precaution: Propargyl bromide is a lachrymator, toxic, and corrosive.[4] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Procedure
Figure 2: Workflow for the selective mono-propargylation of O-benzylhydroxylamine.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add O-benzylhydroxylamine hydrochloride (1.0 g, 6.26 mmol) and potassium carbonate (2.6 g, 18.8 mmol, 3.0 equiv.).
Solvent Addition: Add acetonitrile (30 mL) to the flask. The mixture will be a suspension.
Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool to 0 °C.
Reagent Addition: Slowly add propargyl bromide (0.70 mL of 80% solution in toluene, ~6.26 mmol, 1.0 equiv.) to the stirring suspension dropwise over 10 minutes using a syringe.
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 16-24 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material is polar, while the product will have a higher Rf value. The reaction is complete when the starting hydroxylamine spot is no longer visible.
Work-up:
a. Once the reaction is complete, filter the solid potassium carbonate and salts through a pad of celite, washing the filter cake with a small amount of ethyl acetate.
b. Concentrate the filtrate under reduced pressure to remove the acetonitrile and toluene.
c. To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer to a separatory funnel and shake vigorously.
d. Separate the layers. Wash the organic layer with saturated aqueous NaCl (brine, 50 mL).
e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford N-(prop-2-yn-1-yl)-O-benzylhydroxylamine as a pale yellow oil. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Significant amount of di-propargylated product observed
- Excess propargyl bromide was used.- Reaction temperature was too high.- A base that was too strong was used.
- Ensure accurate 1:1 stoichiometry. Consider using a slight excess (1.1 equiv.) of the hydroxylamine.- Maintain the reaction at 0 °C for a longer period (2-4 hours) before warming.- Ensure a mild base like K₂CO₃ or Na₂CO₃ is used.
Low or no conversion of starting material
- Inactive propargyl bromide (degraded).- Insufficient base or wet reagents/solvents.
- Use a fresh bottle of propargyl bromide.- Use anhydrous solvents and ensure the K₂CO₃ is dry (can be flame-dried under vacuum before use). Increase the amount of base to 3.5 equivalents.
Complex mixture of products by TLC
- Reaction run for too long or at too high a temperature, leading to decomposition.
- Monitor the reaction more frequently by TLC and stop the reaction as soon as the starting material is consumed.- Avoid heating the reaction mixture unless necessary.
Conclusion
The selective mono-propargylation of O-benzylhydroxylamine is a readily achievable transformation when key reaction parameters are carefully controlled. By utilizing propargyl bromide as the alkylating agent in a 1:1 stoichiometric ratio with the hydroxylamine, employing a mild inorganic base, and maintaining low reaction temperatures, the formation of the undesired di-propargylated byproduct can be effectively minimized. The protocol detailed herein provides a reliable and reproducible method for synthesizing this valuable propargylated intermediate, opening the door for its use in click chemistry and the development of complex molecular architectures for research and drug discovery.
References
Tokuyama, H., Kuboyama, T., Amano, A., Yamashita,T., & Fukuyama, T. (2000). A novel transformation of primary amines to N-monoalkylhydroxylamines. Synthesis, (9), 1299-1304. Available at: [Link]
Green, M. P., & Katritzky, A. R. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of - ETH Zürich. ETH Research Collection. Available at: [Link]
Organic Chemistry Portal. (n.d.). hydroxylamine synthesis by amination (alkylation). Retrieved February 24, 2026, from [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2829. Available at: [Link]
Al-Zoubi, R. M. (2018). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Mini-Reviews in Organic Chemistry, 15(4), 285-298. Available at: [Link]
Malik, I., & Nicholas, K. M. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. ACS Omega, 2(5), 2189–2196. Available at: [Link]
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Available at: [Link]
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved February 24, 2026, from [Link]
Kaur, H., & Arora, P. (2012). Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 22(23), 7074-7077. Available at: [Link]
Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Dege, N. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. Available at: [Link]
Wikipedia. (2023, December 2). Propargyl bromide. In Wikipedia. Retrieved February 24, 2026, from [Link]
Beauchemin, A. M., et al. (2016). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry, 14(7), 2207-2210. Available at: [Link]
Google Patents. (2012). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
Emami, S., Foroumadi, A., Falahati, M., & Lotfi, M. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 10, S125-S128. Available at: [Link]
Li, J., Wang, Y., Zhang, Y., & Chen, J. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 30(9), 1234. Available at: [Link]
King, S. B., et al. (2017). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Molecules, 22(12), 2097. Available at: [Link]
Al-Zoubi, R. M., & Al-Hamdany, R. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3381. Available at: [Link]
ResearchGate. (n.d.). O -Benzylhydroxylamine Hydrochloride. Retrieved February 24, 2026, from [Link]
Showalter, H. D., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663–4668. Available at: [Link]
Al-Zoubi, R. M., & Al-Hamdany, R. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3381. Available at: [Link]
Reddy, C. R., & Kumar, V. (2022). A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Catalysts, 12(1), 108. Available at: [Link]
Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Dege, N. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115457. Available at: [Link]
ResearchGate. (2025, June 4). Propargylation of a hydroxy-terminated polymer?. Retrieved February 24, 2026, from [Link]
Strategic Overview: The Value Proposition of (benzyloxy)(prop-2-yn-1-yl)amine
An in-depth guide to the application of (benzyloxy)(prop-2-yn-1-yl)amine, a versatile fragment for modern drug discovery campaigns. This document provides senior researchers and drug development professionals with a comp...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the application of (benzyloxy)(prop-2-yn-1-yl)amine, a versatile fragment for modern drug discovery campaigns. This document provides senior researchers and drug development professionals with a comprehensive overview of the fragment's strategic value, detailed protocols for its synthesis and application, and insights into its role in lead generation and optimization.
In the landscape of contemporary drug discovery, particularly within the paradigm of Fragment-Based Drug Discovery (FBDD), the selection of high-quality chemical starting points is paramount. (Benzyloxy)(prop-2-yn-1-yl)amine emerges as a fragment of significant strategic value, embodying key features that facilitate the journey from initial hit to viable lead candidate. Its utility is rooted in the combination of three distinct molecular features:
The Propargylamine Moiety: This functional group is a well-established pharmacophore present in numerous therapeutic agents.[1] The terminal alkyne is not merely a structural element but a highly versatile chemical handle, primed for high-efficiency "click chemistry" reactions. This enables rapid and predictable library synthesis for structure-activity relationship (SAR) studies.
The Benzyloxy Group: A common and privileged motif in medicinal chemistry, the benzyloxy group can engage in favorable interactions with protein targets, including π-stacking and hydrophobic interactions. It often serves to improve metabolic stability and other pharmacokinetic properties.[2]
A Fragment-Scale Scaffold: With a molecular weight well within the "Rule of Three" guidelines for FBDD (typically <300 Da), this molecule possesses low complexity, maximizing the potential for high ligand efficiency and providing ample vectors for subsequent chemical elaboration.[3][4]
This unique combination allows the fragment to act as both a potent starting point for screening and a versatile platform for chemical optimization, making it an invaluable tool for tackling challenging biological targets.
Physicochemical Properties & Synthesis
A thorough understanding of the fragment's physical and chemical properties is essential for its effective use.
Key Physicochemical Data
Quantitative data for the parent fragment and a closely related analog are summarized below. These properties are critical for assessing its suitability for FBDD campaigns and for designing subsequent experiments.
Note: Properties for (benzyloxy)(prop-2-yn-1-yl)amine are calculated estimates as it is not a widely cataloged commercial compound. The analog N-Benzylprop-2-yn-1-amine is provided for comparison.
Synthesis, Purification, and Characterization Protocol
The synthesis of (benzyloxy)(prop-2-yn-1-yl)amine is not widely reported, however, a robust synthesis can be achieved via the N-alkylation of O-benzylhydroxylamine. This procedure is based on established methods for similar transformations.[6][7]
Protocol 2.2.1: Synthesis of (benzyloxy)(prop-2-yn-1-yl)amine
Rationale: This protocol utilizes a standard Sₙ2 reaction where the nucleophilic amine of O-benzylhydroxylamine displaces the bromide from propargyl bromide. Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is an ideal polar aprotic solvent for this type of reaction.
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add O-benzylhydroxylamine hydrochloride (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M).
Add anhydrous potassium carbonate (2.5 eq) to the suspension. Stir vigorously for 15 minutes at room temperature to liberate the free base.
Slowly add propargyl bromide (1.1 eq) to the reaction mixture via syringe.
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate).
Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
Remove the solvent from the filtrate under reduced pressure.
Redissolve the crude residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
Purify the crude oil using flash column chromatography on silica gel. A gradient elution system, for example, from 100% hexanes to 9:1 hexanes:ethyl acetate, is typically effective.
Characterization:
¹H NMR: Expect characteristic peaks for the benzylic protons (~4.8-5.0 ppm, singlet), the propargylic methylene protons (~3.5 ppm, doublet), the terminal alkyne proton (~2.3 ppm, triplet), and the aromatic protons (~7.3-7.4 ppm, multiplet). The N-H proton will appear as a broad singlet.
¹³C NMR: Expect signals for the alkynyl carbons (~75-80 ppm), the propargylic methylene (~40 ppm), the benzylic methylene (~77 ppm), and the aromatic carbons (~127-137 ppm).[8]
Mass Spectrometry: Confirm the molecular weight by ESI-MS, observing the [M+H]⁺ ion at m/z = 162.2.
Application in Drug Discovery Workflows
(Benzyloxy)(prop-2-yn-1-yl)amine is a powerful tool that can be integrated into multiple stages of a drug discovery campaign.
Application 1: Primary Screening in Fragment-Based Drug Discovery (FBDD)
FBDD identifies low-affinity, low molecular weight ligands for a biological target, which are then optimized into high-affinity leads.[3][9] This fragment is an ideal candidate for inclusion in a screening library.
Protocol 3.1.1: Biophysical Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free technique that detects changes in refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events between an immobilized target protein and an analyte (the fragment) in solution. It can determine binding affinity (Kᴅ), and association/dissociation kinetics.
Workflow Diagram:
Caption: FBDD workflow using SPR for primary screening.
Procedure:
Immobilization: Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
Sample Preparation: Prepare a concentrated stock solution of (benzyloxy)(prop-2-yn-1-yl)amine in 100% DMSO. Create a dilution series in the running buffer (e.g., PBS with 0.05% Tween-20 and a final DMSO concentration of ≤1%). A typical concentration range for fragment screening is 10 µM to 1 mM.
Screening: Inject the fragment solutions sequentially over the immobilized target surface and a reference flow cell.
Data Acquisition: Record the binding responses (sensorgrams) for each concentration.
Analysis: After subtracting the reference channel signal, fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ). A Kᴅ in the high micromolar to low millimolar range is typical for a fragment hit.
Hit Validation: Confirmed hits should be validated using an orthogonal biophysical method, such as Saturation Transfer Difference (STD) NMR or thermal shift assays, to rule out false positives.
Application 2: Hit-to-Lead Expansion via Click Chemistry
The terminal alkyne of the fragment is a powerful handle for rapid library generation using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[10] This allows for efficient exploration of the chemical space around the initial fragment hit, a process often called "fragment growing."
Protocol 3.2.1: Parallel Synthesis of a Triazole Library
Rationale: This protocol leverages the efficiency and specificity of the CuAAC reaction to couple the alkyne-containing fragment with a diverse set of azide building blocks in a parallel format (e.g., a 96-well plate). This rapidly generates a focused library of new compounds for SAR evaluation.
Workflow Diagram:
Caption: Parallel library synthesis via click chemistry.
Procedure:
Reagent Preparation:
Prepare a stock solution of the fragment in a 1:1 mixture of t-butanol and water.
Prepare stock solutions of a diverse library of small molecule azides in DMSO.
Prepare fresh catalyst premix solutions: an aqueous solution of copper(II) sulfate (CuSO₄) and an aqueous solution of sodium ascorbate.
Reaction Plating (in a 96-well plate):
To each well, add the fragment solution (1.0 eq).
Add a unique azide solution to each well (1.1 eq).
Initiate the reaction by adding the copper(II) sulfate solution (0.05 eq) followed immediately by the sodium ascorbate solution (0.15 eq). The solution should turn a pale yellow.
Incubation: Seal the plate and allow it to stir or shake at room temperature for 4-12 hours.
Purification: Purify the reaction products using parallel solid-phase extraction (SPE). For basic products, an SCX (Strong Cation Exchange) cartridge can be effective.[11]
Analysis and Screening: Confirm the identity and purity of each library member by LC-MS. The purified compounds are then submitted for biological screening to determine their activity against the target.
Safety and Handling
Proper handling of (benzyloxy)(prop-2-yn-1-yl)amine and its precursors is critical for laboratory safety.
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[12]
Handling:
Work in a well-ventilated area or a chemical fume hood.[13]
Avoid inhalation of vapors and direct contact with skin and eyes. Amines can be corrosive and cause skin irritation or burns.[14][15]
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16]
For long-term storage, consider storing under an inert atmosphere (e.g., argon) to prevent potential degradation.
References
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). MDPI.
N-Benzylprop-2-yn-1-amine. ChemScene.
BENZYL-PROP-2-YNYL-AMINE synthesis. ChemicalBook.
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). Nature Portfolio.
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum.
SAFETY DATA SHEET - 2-(Benzyloxy)-1-ethanamine hydrochloride. Fisher Scientific.
Propargylamine: an Important Moiety in Drug Discovery. (2023). Taylor & Francis Online.
Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine. (2023). MDPI.
A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. (2014). PubMed.
(R)-(+)-3-Benzyloxy-1,2-propanediol Safety Data Sheet. Santa Cruz Biotechnology.
-(prop-2-yn-1-yl)--benzylhydroxylamine
CAS Registry Number: (Analogous structures often referenced, specific CAS varies by salt form)[1]
Executive Summary & Chemical Context
The Challenge:
Synthesizing (benzyloxy)(prop-2-yn-1-yl)amine via direct alkylation of
-benzylhydroxylamine presents a classic kinetic challenge.[1] The product is a secondary amine (), which retains significant nucleophilicity.[1] In many standard conditions, the secondary amine product competes with the primary amine starting material for the alkylating agent (propargyl bromide), leading to a mixture of the desired mono-alkylated product and the undesired bis-alkylated tertiary amine.[1]
The Solution Matrix:
We provide two distinct protocols based on your purity requirements and available resources:
Protocol A (Stoichiometric Control): Best for quick, small-scale batches where chromatography is acceptable. Relies on statistical probability.
Protocol B (Boc-Protection Strategy): Best for scale-up, GMP, or high-purity requirements.[1] Eliminates over-alkylation by design.
Troubleshooting Guides & Protocols
Protocol A: Direct Alkylation (Stoichiometric Optimization)
Use this method if you need material quickly and have efficient flash chromatography capabilities.
The Mechanism:
By flooding the reaction with a large excess of the nucleophile (
-benzylhydroxylamine), you statistically favor the collision between the alkyl halide and the primary amine over the secondary amine product.[1]
Step-by-Step Procedure:
Preparation: Dissolve
-benzylhydroxylamine hydrochloride (3.0 to 5.0 equivalents) in Acetonitrile (MeCN) or DMF.
Note: If using the HCl salt, add an equimolar amount of base (e.g.,
or ) to free the amine before adding the alkylating agent.
Base Addition: Add anhydrous
(2.0 equivalents relative to the hydroxylamine).
Temperature Control: Cool the mixture to 0°C . Lower temperatures reduce the reaction rate, increasing the selectivity for the primary substitution.[1]
Electrophile Addition: Dissolve Propargyl Bromide (1.0 equivalent) in a small volume of solvent. Add this solution dropwise over 30–60 minutes.
Critical: Do not dump the reagent.[1] High local concentrations favor over-alkylation.
Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC (Hexane:EtOAc).[2][3]
Workup: Filter off solids. Dilute with water. Extract with EtOAc.[2]
Purification: The excess starting material (
-benzylhydroxylamine) is much more polar than the product.[1] It can often be removed by an acid wash (pH 4-5) or column chromatography.[1]
Protocol B: The Boc-Protection Route (The "Gold Standard")
Use this method if you require >98% purity and wish to avoid difficult chromatographic separations of amine mixtures.[1]
The Mechanism:
This 3-step sequence chemically blocks the nitrogen site, making over-alkylation physically impossible.[1]
Step-by-Step Procedure:
Boc-Protection:
React
-benzylhydroxylamine with (1.1 eq) and (aq) in Dioxane/Water.[1]
Caption: Figure 1. Comparison of Direct Alkylation (Method A) vs. Boc-Protection Strategy (Method B).
Frequently Asked Questions (FAQs)
Q1: I am using Protocol A, but I still see ~20% bis-alkylated product. How can I reduce this without using the Boc route?
Diagnostic: You likely added the propargyl bromide too quickly or the temperature rose above 0°C.[1]
Fix: Increase the dilution. Run the reaction at 0.05 M concentration. Ensure the propargyl bromide is added via a syringe pump over 2 hours. The lower the concentration of the alkylating agent at any moment, the statistically lower the chance of it encountering a product molecule.[1]
Q2: Can I use Triethylamine (TEA) instead of K2CO3?
Advisory: Organic bases like TEA can sometimes act as nucleophiles themselves (forming quaternary ammonium salts with propargyl bromide) or fail to deprotonate the HCl salt efficiently in non-polar solvents.[1] Inorganic bases like
or in Acetonitrile or DMF are generally superior for this specific transformation.
Q3: Is the product stable as a free base?
Stability Alert:
-alkoxyamines are generally stable, but the terminal alkyne (propargyl group) can be sensitive.[1] As a free base, the secondary amine is prone to oxidation or slow polymerization upon long-term storage.[1]
Recommendation: Isolate and store the product as the Hydrochloride (HCl) or Oxalate salt .[1] These crystalline solids are stable at -20°C for months.[1]
Q4: Safety Warning regarding Propargyl Bromide?
Safety: Propargyl bromide is a potent lachrymator and can be shock-sensitive if dry.[1] Always handle it as a solution (e.g., 80% in toluene) and work in a well-ventilated fume hood.[1] Neutralize waste streams with aqueous sodium thiosulfate.
References
Beauchemin, A. M., et al. (2026).[5][6] "A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence."[5][6] Organic & Biomolecular Chemistry. (Discusses the fundamental challenges of hydroxylamine over-alkylation).
Kawai, N., et al. (2016). "Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals." Organic Letters, 18(2), 276-279. (Validates the stability and utility of N-Boc protected propargyl amines).[1]
Davoodnia, A., et al. (2010). "One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts." Arabian Journal of Chemistry. (Provides baseline protocols for handling O-benzyl hydroxylamine salts).[1]
ACS Green Chemistry Institute. "Avoiding Over-alkylation." Reagent Guides. (General best practices for amine alkylation stoichiometry).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Agent: Senior Application Scientist
Ticket ID: PUR-N-ALK-001
Subject: Troubleshooting Yield Loss & Instability in Volatile N-Alkoxy Propargylamine Synthesis
The "Volatile Trap": An Executive Summary
N-alkoxy propargylamines represent a unique challenge in organic synthesis. Unlike standard amines, the electron-withdrawing alkoxy group (
) reduces basicity, while the low molecular weight of early-series analogues (e.g., -methoxy--methylpropargylamine) renders them highly volatile.
The Paradox: You need to remove the solvent to isolate the product, but the product co-evaporates with the solvent. Furthermore, the
bond is thermally labile, making standard distillation risky due to potential [2,3]-sigmatropic rearrangements.
This guide abandons generic advice in favor of field-proven, chemically grounded protocols designed to arrest volatility and ensure isolation.
Module 1: The Evaporation Protocol (Stopping the "Vanishing Act")
User Issue: "I see a single spot on TLC, but after rotary evaporation, my flask is empty or the yield is <20%."
Root Cause: Co-evaporation. N-alkoxy propargylamines often have boiling points (b.p.) between 80°C and 110°C. Standard rotary evaporation (40°C bath, <20 mbar) will strip the product along with the solvent.
Troubleshooting Protocol
Parameter
Standard Practice (AVOID)
Correct Protocol (USE)
Bath Temp
40°C
< 20°C (Cold water bath)
Vacuum
< 20 mbar (High Vac)
> 150 mbar (Controlled)
Solvent
DCM / Ether
Pentane / Et₂O (3:1 mix)
Endpoint
Dryness
Stop at ~2 mL volume
The "Keeper Solvent" Technique:
Never rotovap to dryness. If your next step involves a reaction in a specific solvent (e.g., THF), add 5 mL of THF to the crude mixture before evaporation. Evaporate the low-boiling extraction solvent (e.g., pentane), leaving the product safely dissolved in the higher-boiling THF.
Module 2: Chromatographic Purification
User Issue: "My product streaks on the column or decomposes on silica."
Root Cause:
Acid-Base Interaction: Even with reduced basicity, the amine nitrogen interacts with acidic silanols on silica gel, causing streaking and irreversible adsorption.
On-Column Evaporation: The heat of adsorption generated by the solvent front can locally vaporize volatile amines.
Solution: The "Buffered Cold Column"
Stationary Phase Selection:
Best: Neutral Alumina (Activity Grade III).
Good: Silica Gel pre-treated with 1% Et₃N (Triethylamine).
Avoid: Acidic Alumina or untreated Silica.
Protocol:
Slurry Packing: Slurry silica in Hexane/Et₃N (99:1). Flush with 2 column volumes of pure Hexane to remove excess amine.
Eluent: Use Pentane/Ether mixtures. Avoid DCM if possible (harder to evaporate without product loss).
Fraction Collection: Keep receiving tubes in an ice bath . This prevents evaporation of the product from the fractions during the run.
Module 3: The "Salt Trap" Strategy (Recommended)
User Issue: "The oil is unstable and turns brown after a few days at -20°C."
Root Cause: Oxidation of the amine and polymerization of the alkyne.
The Fix: Convert the volatile, unstable oil into a non-volatile, crystalline hydrochloride or oxalate salt. This is the most robust method for purification and storage.
Workflow Visualization: The Salt Trap
Caption: Workflow for converting volatile N-alkoxy propargylamines into stable hydrochloride salts.
Detailed Protocol:
Dissolve crude oil in anhydrous Et₂O (10 mL/g).
Cool to 0°C.
Add 2.0 M HCl in Et₂O dropwise. Warning: Do not use aqueous HCl; water is difficult to remove without heating (which kills the product).
A white precipitate will form immediately.
Filter under Argon (salts can be hygroscopic).
Wash with cold pentane to remove non-polar impurities.
Module 4: Distillation (High Risk/High Reward)
User Issue: "I need the free base, not the salt, and I can't use chromatography."
Scientific Warning: N-alkoxy amines possess an N-O bond. Upon heating, especially in propargylic systems, there is a risk of [2,3]-sigmatropic rearrangement or N-O bond homolysis, leading to explosion or rapid decomposition.
Requirement: Use Kugelrohr Distillation (Bulb-to-Bulb).
Decision Matrix: Purification Method
Caption: Decision tree for selecting the safest purification method based on volatility and stability.
Kugelrohr Protocol:
Vacuum: Must be < 0.5 mmHg.
Temperature: Increase slowly. Do not exceed 80°C bath temperature.
Trap: Cool the receiving bulb with Dry Ice/Acetone (-78°C) to ensure quantitative trapping of the vapors.
FAQ: Frequently Asked Questions
Q: Can I use aqueous workup (extraction) for these compounds?A: Yes, but be cautious. N-alkoxy amines are less basic (pKa ~ 4-5) than alkyl amines (pKa ~ 10). If you wash with strong acid (1M HCl), the amine will go into the water layer. To recover it, you must basify to pH > 9. However, during the extraction of the free base, do not use rotary evaporation to remove the organic solvent. Use the "Salt Trap" method directly on the organic extract.
Q: Why does my N-methoxy propargylamine turn yellow?A: The yellow color usually indicates the formation of conjugated imines or polymerization of the alkyne. This is an autocatalytic decomposition. If observed, immediately convert the remaining material to a salt or distill it.
Q: Are there specific safety concerns with the N-O bond?A: Yes. N-alkoxy compounds can be energetic. While simple derivatives are generally stable at room temperature, never heat them in a closed system without a safety shield. Avoid metal spatulas if the compound is dry, as some N-O compounds are shock-sensitive (though rare for this specific class).
References
Synthesis and Handling of Volatile Amines
BenchChem. (2025).[1] Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Retrieved from
Note: Provides the foundational protocol for HCl salt form
A³ Coupling & Propargylamine Synthesis
Wei, C., & Li, C. J. (2002). Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complexes.[2] Journal of the American Chemical Society.
Context: Establishes the catalytic baseline for synthesizing these frameworks.
Stability of N-Alkoxy Amines
Kawase, M., et al. (2024). Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. JACS Au.[3] Retrieved from
Context: Discusses the N-O bond stability and oxid
Physical Properties (Boiling Points)
Sigma-Aldrich. (2024). Product Specification: 1-Methoxy-2-propylamine.[4] Retrieved from
Context: Verifies volatility data (b.p. ~93°C) for low molecular weight N-alkoxy amines.
Technical Support Center: Optimizing N-Propargylation of Alkoxyamines
Topic: Troubleshooting Low Yields in N-Propargylation of Alkoxyamines Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The -Effect Paradox If you are experiencing...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Yields in N-Propargylation of Alkoxyamines
Ticket ID: CHEM-SUP-8821
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The
-Effect Paradox
If you are experiencing low yields (typically <40%) and complex mixtures when reacting alkoxyamines (
) with propargyl halides, you are likely fighting the -effect .
While alkoxyamines are less basic than alkylamines (
of conjugate acid 4.6 vs. 10.5), the adjacent oxygen atom’s lone pair repulsion raises the energy of the nitrogen lone pair, making them hyper-nucleophilic . This creates a kinetic trap: the mono-propargylated product () retains this -effect and remains highly nucleophilic, often reacting faster than the starting material to form the bis-propargylated byproduct.
This guide provides the diagnostic logic and optimized protocols to break this cycle.
Diagnostic & Decision Matrix
Before altering your protocol, identify your specific failure mode using the decision tree below.
Visual Troubleshooting Guide
Figure 1: Diagnostic decision tree for identifying the root cause of low yields in N-propargylation.
Technical Deep Dive & Solutions
Issue A: The "Runaway" Reaction (Over-Alkylation)
Symptom: LCMS shows a mass corresponding to
.
Mechanism: The product ( alkoxyamine) is structurally similar to the starting material ( alkoxyamine) and competes for the alkylating agent.
Corrective Actions:
Stoichiometric Force: You must statistically favor the attack of the starting material. Increase the alkoxyamine:electrophile ratio to 3:1 or 5:1 .
Dilution: High concentration favors intermolecular side reactions. Run the reaction at 0.05 M to 0.1 M .
Slow Addition: Do not dump the propargyl bromide in at once. Add it dropwise over 1-2 hours to keep its instantaneous concentration low.
Issue B: The "Phantom" Electrophile (Elimination)
Symptom: Low conversion despite excess alkyl halide; smell of acetylene; formation of black tars.
Mechanism: Propargyl bromide is prone to base-catalyzed elimination to form allene or propyne, especially with strong bases or at high temperatures.
Corrective Actions:
Base Selection: Avoid strong bases like
or . They promote elimination.
Recommended:
(Cesium effect enhances solubility/reactivity) or DIPEA (Hünig's base).
Temperature: Never heat propargyl bromide above 60°C in basic media. Perform the addition at 0°C and warm only to Room Temperature (RT).
Issue C: Low Nucleophilicity (Steric/Electronic)
Symptom: Starting material persists for >24 hours.
Mechanism: If the
group on the alkoxyamine is bulky (e.g., tert-butyl) or electron-withdrawing, the nucleophilicity drops.
Corrective Actions:
Finkelstein Catalysis: Add 10-20 mol% Tetrabutylammonium Iodide (TBAI) or NaI. This generates in situ propargyl iodide, which is
100x more reactive than the bromide.
Solvent Switch: Move from THF or DCM to DMF or DMSO . These polar aprotic solvents solvate the cation (
), leaving the alkoxyamine anion "naked" and more reactive.
Optimized Experimental Protocols
Protocol A: Direct Alkylation (Optimization Mode)
Best for: Simple substrates where excess starting material can be recovered.
Setup: Flame-dry a round-bottom flask under
.
Dissolution: Dissolve Alkoxyamine (3.0 equiv) in anhydrous DMF (0.1 M relative to electrophile).
Base: Add
(1.2 equiv relative to electrophile). Stir for 15 min at RT.
Addition: Cool to 0°C . Add Propargyl Bromide (1.0 equiv, 80% wt in toluene) dropwise via syringe pump over 60 mins.
Tip: If reactivity is known to be poor, add TBAI (0.1 equiv) here.
Reaction: Allow to warm to RT. Monitor by TLC every 2 hours.
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over
.
Purification: The mono-alkylated product is more polar than the bis-alkylated byproduct. Use a gradient of Hexane/EtOAc.
Protocol B: The "Boc-Strategy" (High-Yield / High-Purity)
Best for: Precious substrates or when bis-alkylation is unavoidable.
This route guarantees mono-alkylation by chemically blocking the second site.
Protection: React Alkoxyamine with
(1.1 equiv) in DCM/sat. to form .
Alkylation:
Dissolve
(1.0 equiv) in DMF.
Add
(1.2 equiv, 60% dispersion) at 0°C. (Note: is safe here because the proton is on the carbamate, , preventing elimination side reactions).
Add Propargyl Bromide (1.2 equiv). Stir at RT for 2-4 h.
Deprotection: Treat the resulting
with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
Result: Quantitative yield of mono-propargyl alkoxyamine.
Mechanistic Visualization
Understanding the competition between the desired path and the "Death Spiral" of over-alkylation.
Figure 2: Kinetic competition in direct alkylation. Protocol B (Boc-Strategy) physically blocks the red path.
Comparison of Conditions
Variable
Standard (Poor Yield)
Optimized (High Yield)
"Pro" Route (Boc-Strategy)
Stoichiometry
1:1 (Amine:Halide)
3:1 to 5:1 (Amine:Halide)
1:1.2
Base
or Pyridine
or DIPEA
(requires Boc)
Solvent
DCM or THF
DMF or MeCN
DMF
Temperature
Reflux
0°C RT
0°C RT
Primary Risk
Bis-alkylation
Waste of SM
Two extra steps
Typical Yield
20-35%
60-75%
>85%
FAQ
Q: Can I use reductive amination with propargyl aldehyde instead?A: Generally, no. Propargyl aldehyde is highly unstable and prone to polymerization. Furthermore, the resulting imine intermediate with an alkoxyamine (an oxime ether) is very stable and resistant to reduction compared to standard imines.
Q: My product has a strong UV absorbance but isn't ionizing in MS.A: Alkoxyamines are often "fragile" in Electrospray Ionization (ESI). Try lowering the cone voltage or switching to APCI (Atmospheric Pressure Chemical Ionization). Also, ensure you haven't formed the N-oxide by accident (if working with nitroxide precursors).
Q: Why do you recommend Cesium Carbonate (
)?A: The "Cesium Effect." The large ionic radius of Cesium leads to weaker ion pairing with the alkoxyamide anion in organic solvents, effectively making the anion "naked" and more nucleophilic without requiring the harsh basicity of hydrides [1].
References
Effect of Cesium Salts in Organic Synthesis
Flessner, T. and Doye, S. (1999). "Cesium Carbonate: A Powerful Base for Organic Synthesis." Journal für Praktische Chemie.
The Alpha-Effect in Nucleophilic Substitutions
Buncel, E. and Hoz, S. (1984). "The
-Effect in Organic Mechanisms." Israel Journal of Chemistry.
Synthesis of N-Alkoxyamines via Controlled Alkylation
Audran, G., et al. (2014). "Synthesis of alkoxyamines: A review." Chimia.
Protected Hydroxylamine Strategy (Boc-Route)
Miyabe, H., et al. (2018). "Recent Advances in Synthesis of N-Alkoxyamines." Organic & Biomolecular Chemistry.
Optimization
Technical Support Hub: Storage & Handling of N-Propargyl Hydroxylamines
[1] Topic: Prevention of Decomposition in N-Propargyl Hydroxylamines Document ID: TS-PH-001 Last Updated: 2026-02-24 Audience: Synthetic Chemists, Medicinal Chemists, Process Safety Engineers Executive Summary & Core Dir...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Prevention of Decomposition in N-Propargyl Hydroxylamines
Document ID: TS-PH-001
Last Updated: 2026-02-24
Audience: Synthetic Chemists, Medicinal Chemists, Process Safety Engineers
Executive Summary & Core Directive
N-Propargyl hydroxylamines (e.g., N-propargylhydroxylamine, N-hydroxy-2-propyn-1-amine) are high-energy, reactive intermediates.[1] They possess two distinct instability vectors:
The Hydroxylamine Moiety (-NHOH): Prone to oxidation (to nitrones), disproportionation, and metal-catalyzed decomposition.
The Propargyl Group (
): Susceptible to polymerization and thermal rearrangement.
The Golden Rule: Store as the acid salt (e.g., Hydrochloride, HCl) whenever possible. The free base is thermodynamically unstable and should be generated in situ or used immediately.
Storage Protocol Decision Tree
Use this logic flow to determine the correct storage vessel and conditions for your specific compound form.
Figure 1: Decision matrix for storage based on chemical form. Note the critical distinction between salt and free base stability.
Critical Storage Parameters (The "Why" and "How")
Q1: Why is my N-propargyl hydroxylamine turning brown/yellow?
Diagnosis: Oxidation and Polymerization.
Mechanism:
Oxidation: Atmospheric oxygen attacks the N-H bond, converting the hydroxylamine into a Nitrone (
). This is the primary degradation pathway [1].
Polymerization: The propargyl group, particularly in the free base form, can undergo oligomerization initiated by trace radicals or metals. The color change indicates the formation of conjugated byproducts (azoxy compounds or conjugated imines).
Q2: Can I use metal spatulas or needles?
Strictly NO.
Hydroxylamines are sensitive to transition metals (Fe, Cu, Ni). Trace metal ions catalyze a Fenton-like decomposition , leading to disproportionation into ammonia and oxidized species.
Protocol: Use only glass, Teflon, or ceramic tools.
Container: Amber glass vials with Teflon-lined caps. Never store in metal containers or cans.
Q3: What is the optimal solvent for storage?
If you must store the free base in solution:
Preferred: Degassed Methanol or Dichloromethane (DCM).
Avoid: Ketones (Acetone) or Aldehydes. Hydroxylamines condense rapidly with these to form nitrones or oximes.
Avoid: Ethers prone to peroxide formation (THF), as peroxides will rapidly oxidize the hydroxylamine.
Data Summary: Stability Matrix
Parameter
Acid Salt (HCl)
Free Base
Ideal Temp
-20°C (Freezer)
-80°C (Deep Freeze) or Use Immediately
Atmosphere
Argon/Nitrogen (Desiccated)
Argon (Strictly Oxygen-Free)
Shelf Life
6–12 Months
< 24 Hours (Neat) / 1 Week (Solution)
Light Sensitivity
Moderate (Store in Amber)
High (Radical Polymerization Risk)
Major Risk
Hygroscopicity (Clumping)
Explosive Decomposition / Polymerization
Troubleshooting & Diagnostics
Issue: NMR shows "Extra" Olefinic Signals
Scenario: You stored N-propargyl hydroxylamine free base for 2 days. The
NMR now shows signals at 5.0–6.0 ppm (olefinic) instead of the expected alkyne triplet at 2.2 ppm.
Root Cause:Rearrangement or Cyclization.
While N-propargyl hydroxylamines are precursors to nitrones, they can spontaneously cyclize or rearrange if oxidation occurs.
Pathway: Oxidation
Nitrone [3+2] Cycloaddition (if alkene present) or dimerization.
Solution: Repurify via recrystallization (if salt) or flash chromatography (if free base, but risky). Discard if >10% degradation is observed due to explosion risk.
Issue: Loss of Mass/Titer
Scenario: The compound weight decreases, or titration shows lower activity.
Root Cause:Volatilization or Disproportionation.
Low molecular weight propargyl hydroxylamines are volatile. Furthermore, they disproportionate:
Solution: Store in sealed, parafilmed vials. Perform a titer check (iodometric titration) before critical reactions.
Experimental Protocols
Protocol A: Safe Generation of Free Base (In Situ)
Do not store the free base. Generate it from the stable HCl salt immediately before use.[1]
Suspend: Place N-propargyl hydroxylamine HCl (1.0 equiv) in DCM or Et2O at 0°C .
Neutralize: Add saturated aqueous
or (1.1 equiv) slowly.
Extract: Separate the organic layer quickly.
Dry: Use
(Avoid metal salts like anhydrous ).
Use: Filter directly into the reaction vessel. Do not concentrate to dryness unless absolutely necessary, as the neat oil is shock-sensitive [2].
Protocol B: Re-purification of the HCl Salt
If the salt has turned yellow (minor oxidation).[1]
Dissolve: Dissolve the crude salt in a minimum amount of warm absolute Ethanol (<50°C).
Precipitate: Add cold Diethyl Ether until turbidity appears.
Cool: Store at -20°C for 4 hours.
Filter: Collect white crystals on a glass frit (no metal).
Dry: Vacuum desiccate over
.
Decomposition Pathway Visualization
Understanding the degradation helps in prevention.
Figure 2: Primary decomposition pathways. The formation of the Nitrone is the "gateway" to further degradation.[1]
References
Oxidation of N-Monosubstituted Hydroxylamines:
Cicchi, S., Corsi, M., & Goti, A. (1999). "Simple and Efficient Synthesis of Nitrones by Oxidation of Hydroxylamines." Journal of Organic Chemistry.
[1]
Hazards of Hydroxylamine Free Bases:
Wei, C., et al. (2004). "Thermal Decomposition Pathways of Hydroxylamine." Journal of Physical Chemistry A.
[1]
General Handling of Reactive Amines:
Sigma-Aldrich Technical Bulletin. "Handling and Storage of Air-Sensitive Reagents."
Optimizing the reaction time for the alkylation of O-benzylhydroxylamine hydrochloride is not simply about "speeding it up." It is a balancing act between conversion and selectivity .
Because O-benzylhydroxylamine is an
-nucleophile , it possesses enhanced nucleophilicity due to the lone pair repulsion between the adjacent nitrogen and oxygen atoms (the Alpha Effect). However, the mono-alkylated product () often retains significant nucleophilicity, leading to a common failure mode: Over-alkylation (formation of tertiary amines) if the reaction time is extended indiscriminately.
This guide provides a self-validating workflow to determine the precise "Goldilocks" time window for your specific electrophile.
Critical Mechanistic Insight
Before adjusting your timer, you must understand the competing rate constants.
(Desired): Rate of attacking Electrophile ().
(Undesired): Rate of Product () attacking Electrophile ().
The Optimization Goal: Maximize the ratio of
while maintaining acceptable conversion. If , extending reaction time will exponentially increase impurities.
Visualization: Competing Kinetic Pathways
Figure 1: The kinetic competition. Optimization requires stopping the reaction before the secondary pathway (
) dominates.
Pre-Reaction Checklist (The "Salt" Factor)
CRITICAL ALERT: You are using the Hydrochloride Salt (
).
A common user error is treating the salt directly as a nucleophile. The salt is non-nucleophilic until deprotonated.
Lag Time Issue: If you rely on a weak base (e.g.,
) in a non-polar solvent, your "reaction time" will actually be "dissolution and deprotonation time," leading to erratic kinetic data.
Requirement: You must ensure Free Base Liberation occurs faster than the alkylation step, or pre-liberate the free amine.
Optimization Protocol: The "Time-Course" Method
Do not guess the time. Use this standardized protocol to generate a kinetic curve for your specific electrophile.
Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration).
Step-by-Step Workflow
Liberation Phase: Dissolve
and Base in solvent. Stir for 30 mins at RT before adding the electrophile.
Initiation: Add Electrophile (
) in one portion (or slow addition if is highly reactive). Start Timer ().
Sampling (The Aliquot Method):
Take a 50
aliquot at the following intervals: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr.
Quench immediately into a vial containing water/DCM (stops the reaction).
Analysis: Analyze organic layer via HPLC or GC.
Data Plotting: Plot "Conversion %" vs. "Bis-alkylated Impurity %".
Decision Matrix (Interpretation)
Observation
Diagnosis
Action
High Conversion (>90%), Low Impurity (<5%)
Ideal Kinetics.
Reaction time is validated. Scale up.
Slow Conversion (<50% at 4h), Low Impurity
Kinetic Barrier.
Increase Temp by 10°C or switch to DMF (polar aprotic).
Fast Conversion, High Impurity (>15%)
Selectivity Failure ().
Reduce Temp to 0°C. Switch to Slow Addition of electrophile (syringe pump).
Reaction Stalls at ~60%
Salt/Solubility Issue.
Add TBAI (Tetrabutylammonium iodide) as Phase Transfer Catalyst (10 mol%).
Troubleshooting Guide (FAQ)
Q1: My reaction is extremely slow (>24h). How do I accelerate it without causing over-alkylation?
A: This usually indicates poor nucleophilicity or steric hindrance.[1]
The Finkelstein Fix: If using an Alkyl Chloride, add 10-20 mol% Sodium Iodide (NaI) or TBAI . This generates the Alkyl Iodide in situ, which is a much better leaving group (
), speeding up significantly without necessarily increasing proportionately.
Solvent Switch: Move from MeCN to DMF or DMSO . The higher dielectric constant stabilizes the transition state of the
reaction.
Q2: I cannot stop the formation of the bis-alkylated byproduct (
).
A: If thermodynamic control fails, you must use Stoichiometric Control .
Method: Use a large excess of O-benzylhydroxylamine (e.g., 3.0 to 5.0 equivalents) relative to the electrophile.
Why: This statistically ensures the electrophile is surrounded by unreacted starting material rather than the product. The excess
can be recovered via acid-base extraction (acidify extract impurities basify aqueous layer extract ).
Q3: Why is my yield low despite 100% consumption of starting material?
A: You might be losing product during workup.
The pKa Trap: N-alkoxyamines are weak bases (
). If you wash with strong acid (pH 1-2), the product protonates and stays in the water.
Fix: Adjust workup pH to >9 before organic extraction.
Advanced Troubleshooting Workflow
Use this logic tree to diagnose stalling or runaway reactions.
Figure 2: Decision tree for optimizing reaction parameters based on conversion/impurity data.
A Comparative Guide to the Spectroscopic Characterization of (benzyloxy)(prop-2-yn-1-yl)amine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. (Benzyloxy)(prop-2...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. (Benzyloxy)(prop-2-yn-1-yl)amine, a molecule incorporating a benzyloxy group, a terminal alkyne, and an amine functionality, presents a unique spectroscopic challenge and opportunity. This guide provides an in-depth analysis of the 1H NMR characterization of this compound, comparing its spectral features with those of analogous structures and alternative analytical techniques. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the data, but the rationale behind the experimental choices and interpretations, ensuring scientific integrity and empowering researchers to confidently characterize this and similar molecular scaffolds.
The Central Role of 1H NMR in Structural Verification
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the cornerstone of structural analysis for organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. For a molecule like (benzyloxy)(prop-2-yn-1-yl)amine, 1H NMR offers a rapid and definitive method for confirming its synthesis and purity.
Predicted 1H NMR Spectrum of (benzyloxy)(prop-2-yn-1-yl)amine
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Key Influencing Factors
Aromatic (C6H 5)
7.25 - 7.40
Multiplet (m)
5H
Deshielding effect of the benzene ring's π-system.
Benzylic (O-CH 2-Ph)
~4.70
Singlet (s)
2H
Significant deshielding due to the adjacent oxygen atom and the benzene ring.
Propargylic (N-CH 2-C≡CH)
~3.50
Doublet (d)
2H
Deshielding by the adjacent nitrogen and the alkyne group. Coupling to the acetylenic proton.
Acetylenic (C≡CH )
~2.30
Triplet (t)
1H
Anisotropic effect of the triple bond. Coupling to the propargylic protons.
Amine (NH )
Variable (broad)
Singlet (s, broad)
1H
Chemical shift is highly dependent on solvent, concentration, and temperature. May undergo D2O exchange.
Causality Behind Expected Chemical Shifts
The predicted chemical shifts are not arbitrary; they are a direct consequence of the electronic environment surrounding each proton.
Aromatic Protons: The five protons on the benzene ring are in a region of high electron density, the ring current, which induces a local magnetic field that deshields these protons, causing them to resonate at a relatively high chemical shift (downfield).[1][2]
Benzylic Protons: The methylene protons of the benzyloxy group are adjacent to an electronegative oxygen atom and a phenyl group. The oxygen atom withdraws electron density through an inductive effect, and the phenyl group contributes to deshielding via its anisotropic effect, resulting in a significant downfield shift.[1]
Propargylic Protons: These protons are alpha to a nitrogen atom, which is moderately electronegative and causes a downfield shift. The adjacent alkyne also contributes to this deshielding.
Acetylenic Proton: The proton on the terminal alkyne is subject to a unique anisotropic effect. The circulation of π-electrons in the triple bond generates a magnetic field that shields the acetylenic proton, causing it to resonate at a lower chemical shift (upfield) than vinylic or aromatic protons.[2][3] This is a characteristic feature that aids in the identification of terminal alkynes.
Amine Proton: The N-H proton's chemical shift is highly variable due to hydrogen bonding and its acidic nature.[4] Its signal is often broad and can be confirmed by its disappearance upon the addition of a drop of deuterium oxide (D2O) to the NMR tube, as the proton exchanges with deuterium.
Comparison with an Analogous Structure: N-benzylprop-2-yn-1-amine
To ground our predictions in experimental data, we can compare the expected spectrum with the reported 1H NMR data for N-benzylprop-2-yn-1-amine.[5] The key difference is the absence of the oxygen atom in the benzylic linker.
The most significant difference is the upfield shift of the benzylic protons in N-benzylprop-2-yn-1-amine (~3.88 ppm) compared to the predicted value for (benzyloxy)(prop-2-yn-1-yl)amine (~4.70 ppm). This is a direct result of the lower electronegativity of nitrogen compared to oxygen, leading to less deshielding of the adjacent methylene protons.
A Multi-faceted Approach: Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive characterization relies on a suite of analytical techniques.
Technique
Expected Observations for (benzyloxy)(prop-2-yn-1-yl)amine
Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS)
The molecular ion peak (M+) would confirm the molecular weight (161.08 g/mol ). Fragmentation patterns would show losses of characteristic fragments, such as the benzyl group (C7H7, m/z 91) or the propargyl group (C3H3, m/z 39).[9]
Provides the molecular weight and information about the molecular formula and fragmentation.
Does not provide detailed structural information on its own.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To ensure the acquisition of a reliable and interpretable 1H NMR spectrum, the following protocol should be followed.
Materials and Equipment
(benzyloxy)(prop-2-yn-1-yl)amine sample (5-10 mg)
Deuterated chloroform (CDCl3) or other suitable deuterated solvent
NMR tube (5 mm)
Pipettes
Vortex mixer
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure
Sample Preparation:
Weigh approximately 5-10 mg of the (benzyloxy)(prop-2-yn-1-yl)amine sample directly into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the NMR tube.
Cap the NMR tube and gently vortex the sample until it is fully dissolved.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve a sharp and symmetrical solvent peak.
Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. A standard 1H NMR experiment is typically sufficient.
Acquire the 1H NMR spectrum.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum to obtain a flat baseline.
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).
Integrate the peaks to determine the relative number of protons for each signal.
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (benzyloxy)(prop-2-yn-1-yl)amine.
Figure 1. Workflow for the synthesis, purification, and comprehensive spectroscopic characterization of (benzyloxy)(prop-2-yn-1-yl)amine.
Conclusion and Recommendations
The 1H NMR spectrum of (benzyloxy)(prop-2-yn-1-yl)amine is predicted to exhibit distinct and well-resolved signals corresponding to its aromatic, benzylic, propargylic, and acetylenic protons. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can unequivocally confirm the structure of this molecule. For a truly robust characterization, it is highly recommended to complement the 1H NMR data with 13C NMR, IR spectroscopy, and mass spectrometry. This multi-technique approach provides orthogonal data points that, when taken together, offer an unassailable confirmation of the molecular structure, ensuring the integrity and reproducibility of your research.
References
Supplementary Information for "A general and efficient copper-catalyzed hydroamination of terminal alkynes with N-Boc-O-benzylhydroxylamines". Organic & Biomolecular Chemistry.
Supporting Information for "Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides". Polymer Chemistry.
1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry.
Comparison of Analytical Techniques in the Characterization of Complex Compounds.
Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines.
A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. The Center for Professional Innovation & Education (CfPIE). [Link]
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... ResearchGate. [Link]
Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry.
Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. PMC. [Link]
Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. [Link]
Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. [Link]
Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]
24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
Chemical shifts. University of California, Irvine. [Link]
1H NMR Chemical Shift. Oregon State University. [Link]
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. SciELO México. [Link]
Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry Fragmentation of C10H11NO Isomers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The chemical formula C10H11NO represents a vast and diverse landscape of isomeric structures, many...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chemical formula C10H11NO represents a vast and diverse landscape of isomeric structures, many of which are of significant interest in the fields of pharmacology, forensic science, and clinical toxicology. From synthetic cathinones, colloquially known as "bath salts," to various phenethylamine derivatives, the ability to unambiguously identify these compounds is paramount. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), stands as the cornerstone for their analysis. However, the structural similarity among isomers presents a significant analytical challenge, making a thorough understanding of their fragmentation patterns essential for accurate identification.
This guide provides a comparative analysis of the mass spectrometric fragmentation behaviors of key C10H11NO derivatives. We will delve into the mechanistic underpinnings of ion formation under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights to aid in the differentiation of these closely related compounds.
The Foundational Chemistry: Why Isomerism Dictates Fragmentation
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The molecular ion (M+• in EI-MS) or protonated molecule ([M+H]+ in ESI-MS) is an energetically unstable species that will break apart at its weakest bonds to form more stable fragment ions.[1][2] For C10H11NO isomers, the location of the carbonyl group, the degree of N-alkylation, and the substitution pattern on the phenyl ring are the primary determinants of the resulting mass spectrum.
A key fragmentation pathway for many of these compounds is alpha-cleavage , the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[2][3][4] This process is particularly favorable as it leads to the formation of a stable, resonance-stabilized iminium cation. The mass-to-charge ratio (m/z) of this iminium ion is highly diagnostic of the substitution on the amine group.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This results in a complex but highly reproducible fragmentation pattern that serves as a "molecular fingerprint."[5]
Cathinone Derivatives (β-keto-phenethylamines)
Synthetic cathinones are characterized by a ketone group on the beta-carbon of the phenethylamine backbone.[6] Under EI-MS, they typically undergo two major fragmentation pathways:
Alpha-cleavage leading to the formation of an iminium cation. The m/z of this ion is dependent on the N-alkyl substituents. For example, cathinone itself (primary amine) will show a characteristic fragment, but its N-alkylated derivatives will produce iminium ions at different m/z values.[7]
Cleavage of the bond between the alpha and beta carbons , resulting in the formation of a stable acylium ion (C6H5CO+).
The EI mass spectra of synthetic cathinones are often dominated by the formation of these iminium and acylium ions.[7] The molecular ion is frequently of low abundance or absent altogether.[7]
Phenethylamine Isomers (Non-keto)
For phenethylamine isomers lacking the β-keto group, the fragmentation is also dominated by alpha-cleavage. The primary fragment observed corresponds to the cleavage of the Cα-Cβ bond, leading to a stable benzyl cation or a substituted benzyl cation.
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Touch
In contrast to EI, ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule ([M+H]+) with minimal fragmentation.[8] To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).
Under ESI-MS/MS, phenethylamine derivatives often undergo a characteristic loss of ammonia (NH3) from the protonated molecule.[8] This leads to the formation of a spiro[2.5]octadienylium ion, a process that is enhanced by the presence of electron-donating groups on the phenyl ring.[8]
For cathinone derivatives, a common fragmentation pathway in ESI-MS/MS is the loss of a water molecule, particularly for secondary amines.[7]
Comparative Fragmentation Data of Key C10H11NO Isomers
The following table summarizes the key diagnostic fragment ions for several C10H11NO isomers under both EI-MS and ESI-MS/MS conditions. This data is crucial for distinguishing between these structurally similar compounds.
Compound (Isomer)
Ionization
Key Fragment Ions (m/z) and Proposed Structures
Cathinone
EI-MS
105 (C6H5CO+), 44 (CH3CH=NH2+)
N-Ethylcathinone (Ethcathinone)
EI-MS
105 (C6H5CO+), 72 (CH3CH=N(C2H5)H+)
4-Methylmethcathinone (Mephedrone)
EI-MS
119 (CH3C6H4CO+), 58 (CH3CH=N(CH3)H+)
Phenylpropanolamine
EI-MS
77 (C6H5+), 44 (CH3CH=NH2+)
N-Acetyl-p-toluidine
EI-MS
149 (M+•), 107 (CH3C6H4NH2+•), 91 (C7H7+)
Various Isomers
ESI-MS/MS
[M+H]+ → Loss of NH3 or H2O, formation of iminium ions
Experimental Protocols
GC-EI-MS Analysis
A robust and reliable method for the routine analysis of C10H11NO isomers involves GC-MS.
Step-by-Step Methodology:
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.[9]
GC Separation:
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used.[9][10]
Injection: 1 µL of the sample is injected in split or splitless mode.
Oven Program: A temperature gradient is employed to ensure good separation of isomers. A typical program might start at 60°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 10 minutes.[11]
Data Analysis: Compare the obtained mass spectrum with reference libraries (e.g., NIST, Wiley) and the fragmentation patterns outlined in this guide.
LC-ESI-MS/MS Analysis
For compounds that are thermally labile or less volatile, LC-MS/MS is the preferred method.
Step-by-Step Methodology:
Sample Preparation: Dissolve the sample in the mobile phase starting condition to a concentration of approximately 1 µg/mL.
LC Separation:
Column: A C18 reversed-phase column is commonly used.
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is typical.[12]
Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.
MS/MS Detection:
Ionization: Electrospray Ionization (ESI) in positive ion mode.
Precursor Ion Selection: The [M+H]+ ion is selected in the first quadrupole.
Collision-Induced Dissociation (CID): The precursor ion is fragmented in the collision cell using an inert gas (e.g., argon).
Product Ion Scan: The resulting fragment ions are analyzed in the third quadrupole.
Data Analysis: The fragmentation pattern is used to confirm the identity of the compound.
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for representative C10H11NO isomers.
Caption: EI-MS fragmentation of Cathinone.
Caption: EI-MS fragmentation of Mephedrone.
Caption: ESI-MS/MS fragmentation of a Phenethylamine Isomer.
Conclusion: A Multi-Faceted Approach to Isomer Differentiation
The successful identification of C10H11NO isomers via mass spectrometry hinges on a multi-faceted approach that considers the ionization technique, the resulting fragmentation patterns, and chromatographic retention times. While EI-MS provides rich, fingerprint-like spectra ideal for library matching, ESI-MS/MS offers high sensitivity and the ability to target specific fragmentation pathways. By understanding the fundamental principles of ion chemistry and utilizing the comparative data and protocols presented in this guide, researchers, scientists, and drug development professionals can navigate the complexities of C10H11NO analysis with greater confidence and accuracy. The continuous emergence of new isomers necessitates a vigilant and well-informed analytical strategy, for which a deep understanding of mass spectrometric fragmentation is indispensable.
References
Spectroscopy Online. (2020, November 16). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Retrieved from [Link]
PubMed. (2020, September 1). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]
Frontiers. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]
ResearchGate. Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods. Retrieved from [Link]
American Laboratory. (2013, February 14). Analysis of Cathinones in Bath Salts by Direct Sample Analysis TOF/MS. Retrieved from [Link]
Ovid. Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology. Retrieved from [Link]
MDPI. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
DOI. Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. Retrieved from [Link]
ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines.... Retrieved from [Link]
ResearchGate. (2025, October 16). (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
Unknown Source.
Unknown Source. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy.
SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]
University at Albany, Scholars Archive. (2014, August 1). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Retrieved from [Link]
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
Semantic Scholar. (2017, January 31). Table 2 from Impurity profiling of amphetamine and methamphetamine using Gas Chromatography Mass Spectrometry (GCMS) harmonised methods. Retrieved from [Link]
Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]
ResearchGate. (2025, August 6). Structure and fragmentation of C5H11O+ ions formed by chemical ionization. Retrieved from [Link]
UKM. Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. Retrieved from [Link]
Semantic Scholar. Research Article Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenyl. Retrieved from [Link]
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PubMed. (2016, March 15). β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Retrieved from [Link]
DTIC. Mass Spectral Fragmentation Pathways of N-Acetylnitramines: 1- Acetylhexahydro-3,5-dinitro-1,3,5-triazine and 1-Acetyloctahydro-. Retrieved from [Link]
ResearchGate. (PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
Spectroscopic Differentiation of O-Benzyl and N-Benzyl Regioisomers
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive Summary In drug development and organic synthesis, the benzylation of ambident nucleophiles (such as a...
In drug development and organic synthesis, the benzylation of ambident nucleophiles (such as amides, lactams, or enolizable heterocycles) frequently yields a mixture of N-benzyl and O-benzyl regioisomers. Distinguishing these isomers is critical, as they possess vastly different pharmacological profiles and metabolic stabilities.
While N-benzyl and O-benzyl isomers share identical molecular weights and similar polarities, they exhibit distinct spectroscopic signatures derived from their electronic environments. This guide provides a definitive technical framework for differentiating these isomers using NMR, IR, and X-ray crystallography, with a focus on the robust 13C NMR and HMBC protocols as the industry "gold standards."
Mechanistic Basis of Isomerism
The formation of N- vs. O-benzyl isomers is governed by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects acting on the ambident nucleophile (e.g., the amide/imidate anion).
N-Alkylation (Thermodynamic/Soft Control): The nitrogen atom is generally softer and more nucleophilic in neutral or protic conditions. N-benzylation retains the carbonyl functionality (amide/lactam structure).
O-Alkylation (Kinetic/Hard Control): The oxygen atom is harder and carries a higher negative charge density in the enolate form.[1] O-benzylation results in an imidate or vinyl ether structure, often aromatizing the heterocyclic core (e.g., 2-pyridone
2-benzyloxypyridine).
Figure 1: Mechanistic Pathway of Ambident Benzylation
Caption: Divergent synthesis pathways for N-benzyl and O-benzyl isomers driven by electronic and steric factors.
Spectroscopic Comparison: The Data
The following table summarizes the key spectroscopic discriminators. Note that while 1H NMR shifts can overlap depending on the core scaffold, 13C NMR provides a distinct, non-overlapping window for the benzylic carbon.
Feature
N-Benzyl Isomer (Amide/Lactam)
O-Benzyl Isomer (Imidate/Ether)
Reliability
1H NMR (Benzylic CH₂)
3.5 – 5.2 ppm (Typically upfield of O-isomer)
4.5 – 5.7 ppm (Deshielded by Oxygen)
Moderate (Context dependent)
13C NMR (Benzylic CH₂)
40 – 55 ppm (Diagnostic Range)
65 – 75 ppm (Diagnostic Range)
High (Definitive)
13C NMR (Carbonyl/Imidate)
160 – 170 ppm (C=O Carbon)
155 – 165 ppm (C-O-Bn Carbon)
High (Requires comparison)
HMBC Correlation
Benzylic H C=O Carbon
Benzylic H C-O Carbon
Critical Validator
IR (C=O Stretch)
Strong band ~1640–1690 cm⁻¹
Absent (Replaced by C=N/C=C)
High
Mass Spec (Fragmentation)
Loss of Bn (91) + CO loss (28) common
Loss of Bn (91) + Ether cleavage
Low (Similar patterns)
Deep Dive: NMR Characterization
A. 1H NMR: The Shielding Effect
The electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) dictates the chemical shift.
O-Benzyl: The oxygen atom pulls electron density strongly from the benzylic protons, deshielding them and shifting the signal downfield (typically > 5.0 ppm for conjugated systems).
N-Benzyl: The nitrogen atom is less electronegative, resulting in a relatively upfield shift (typically < 5.2 ppm ).
Warning: In conjugated lactams (e.g., pyridones), the N-benzyl shift can move downfield to ~5.2 ppm due to ring anisotropy, potentially overlapping with the O-benzyl range. Do not rely on 1H NMR alone.
B. 13C NMR: The Definitive Discriminator
Carbon NMR is the most robust 1D method for differentiation.
The 20 ppm Rule: The benzylic carbon attached to Oxygen consistently resonates ~20 ppm downfield compared to the Nitrogen analogue.
Why? The paramagnetic shielding term and direct electronegativity effect of Oxygen are significantly stronger on the directly attached carbon.
C. 2D NMR (HMBC): The "Smoking Gun"
Heteronuclear Multiple Bond Correlation (HMBC) connects the benzylic protons to the core scaffold carbons (2-3 bonds away).
N-Isomer: The benzylic CH₂ protons will show a strong correlation to the Carbonyl Carbon (C=O) and the adjacent C=C of the ring.
O-Isomer: The benzylic CH₂ protons will correlate to the C-O carbon (often an aromatic C2 position). Crucially, this carbon usually has a different chemical shift than the C=O and, in the O-isomer, the distinct C=O resonance is absent from the 13C spectrum entirely.
Look for the cross-peak from the benzylic protons.
Identify the carbon they correlate to.[7][8][9] Does this carbon shift correspond to a C=O (~165 ppm) or an aromatic C-O (~155-160 ppm)?
IR Confirmation (Optional):
Run a thin film or ATR-IR.
Look for the Amide I band (1640–1690 cm⁻¹). Presence confirms N-benzyl (amide/lactam). Absence implies O-benzyl (imidate).
Figure 2: Decision Tree for Isomer Identification
Caption: Logic flow for distinguishing N-benzyl and O-benzyl isomers using 13C NMR as the primary filter.
Case Study: 2-Pyridone Alkylation
A classic example involves the alkylation of 2-pyridone.[10]
N-Benzyl-2-pyridone:
1H NMR: Benzylic CH₂ at 5.18 ppm . Ring protons show "diene-like" coupling constants consistent with a non-aromatic amide ring.
13C NMR: Benzylic CH₂ at 52.0 ppm . Carbonyl C=O at 162.5 ppm .
2-(Benzyloxy)pyridine (O-isomer):
1H NMR: Benzylic CH₂ at 5.45 ppm . Ring protons show typical aromatic pyridine coupling.
13C NMR: Benzylic CH₂ at 68.0 ppm . C-O carbon at 164.0 ppm (often very close to the C=O shift of the isomer, making 13C carbonyl shift unreliable without the benzylic carbon check).
References
Reaction Mechanism & HSAB Theory
Pearson, R. G. "Hard and Soft Acids and Bases." J. Am. Chem. Soc.1963 , 85, 3533. Link
NMR differentiation of N- vs O-alkylation
Hassan, A. et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorg.[11] Med. Chem. Lett.2013 , 23, 4663-4668.[11] Link
Spectroscopic Data for Pyridones
Katritzky, A. R. et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry2000 , 76, 1-271. Link
Experimental Protocols for Benzylation
BenchChem.[1][3] "N-Benzyl Derivatives as Potential Acetylcholinesterase Inhibitors: A Technical Guide." BenchChem Technical Guides2025 . Link
A Comparative Guide to the Elemental Analysis of (benzyloxy)(prop-2-yn-1-yl)amine and its Structural Isomer
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is paramount. Elemental analysis serves...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is paramount. Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound, ensuring its purity and structural integrity. This guide provides a comparative analysis of the elemental composition of (benzyloxy)(prop-2-yn-1-yl)amine, a key intermediate in various synthetic pathways, and its structural isomer, N-benzylprop-2-yn-1-amine. By juxtaposing theoretical calculations with real-world experimental data for a closely related analogue, this document offers a practical framework for researchers to interpret their own analytical results.
Understanding the Significance of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone of chemical characterization. It provides the mass percentages of these key elements in a sample, which are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical data is a strong indicator of the sample's purity and the correctness of its proposed structure. Any significant deviation can suggest the presence of impurities, residual solvents, or an incorrect structural assignment, all of which have profound implications in drug development and materials science.
Comparative Elemental Analysis: Theoretical vs. Experimental Data
The molecular formula for (benzyloxy)(prop-2-yn-1-yl)amine is C₁₀H₁₁NO. Based on this, the theoretical elemental composition can be calculated. As a point of comparison, we will examine its structural isomer, N-benzylprop-2-yn-1-amine, which has the molecular formula C₁₀H₁₁N. The absence of the oxygen atom in the isomer significantly alters its elemental composition, making elemental analysis a powerful tool for distinguishing between the two.
Below is a table summarizing the theoretical elemental percentages for both compounds, alongside published experimental data for N-benzylprop-2-yn-1-amine.
Compound
Molecular Formula
Element
Theoretical %
Experimental %
(benzyloxy)(prop-2-yn-1-yl)amine
C₁₀H₁₁NO
Carbon (C)
74.51%
Not Available
Hydrogen (H)
6.88%
Not Available
Nitrogen (N)
8.69%
Not Available
Oxygen (O)
9.93%
Not Available
N-benzylprop-2-yn-1-amine
C₁₀H₁₁N
Carbon (C)
82.72%
82.58%
Hydrogen (H)
7.64%
7.61%
Nitrogen (N)
9.65%
9.59%
Experimental data for N-benzylprop-2-yn-1-amine obtained from Forni, A., et al. (1998). Synthesis and thermolysis of 3-azido-1-propynes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1819-1826.
The data clearly illustrates that a routine CHN analysis can readily differentiate between these two isomers due to the significant differences in their elemental compositions, particularly the carbon and nitrogen content. The close agreement between the theoretical and experimental values for N-benzylprop-2-yn-1-amine demonstrates the high level of purity achieved in its synthesis and the accuracy of the elemental analysis technique.
Standard Protocol for CHN Elemental Analysis
The following is a detailed, step-by-step methodology for performing CHN analysis on a solid organic compound. This protocol is based on the principles of dynamic flash combustion.
Ensure the sample is homogenous and completely dry. The presence of residual solvents will significantly impact the hydrogen and carbon percentages.
Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule. The exact mass should be recorded.
Fold the tin capsule to securely enclose the sample and remove any trapped air.
Instrument Calibration:
Calibrate the instrument using a certified organic analytical standard with a known C, H, and N content. This is crucial for obtaining accurate quantitative results.
Analyze the standard multiple times to ensure the calibration is stable and reproducible.
Sample Analysis:
Introduce the encapsulated sample into the autosampler of the elemental analyzer.
The sample is dropped into a high-temperature (typically ~900-1000 °C) combustion furnace in the presence of a pulse of pure oxygen.
The flash combustion rapidly converts the sample into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).
Gas Separation and Detection:
The combustion gases are swept by a helium carrier gas through a reduction furnace (typically containing copper) to convert any nitrogen oxides to N₂.
The gas mixture then passes through a chromatographic column which separates the CO₂, H₂O, and N₂.
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
Data Analysis:
The instrument's software integrates the detector signal for each gas and, using the initial sample weight and calibration data, calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.
Workflow of CHN Elemental Analysis
Caption: Workflow of CHN Elemental Analysis.
Logical Framework for Data Interpretation
The interpretation of elemental analysis data relies on a logical comparison between the experimentally determined values and the theoretically calculated percentages.
Caption: Logic for Interpreting Elemental Analysis Data.
A difference of within ±0.4% between the found and calculated values is generally considered acceptable for confirming the purity of a small molecule. Larger discrepancies warrant further investigation, which may include re-purification of the sample or re-evaluation of its proposed chemical structure.
Conclusion
Elemental analysis remains an indispensable tool in the arsenal of the research scientist. This guide has provided a comparative framework for understanding the elemental composition of (benzyloxy)(prop-2-yn-1-yl)amine in relation to its structural isomer, N-benzylprop-2-yn-1-amine. The inclusion of experimental data for the latter underscores the practical utility and precision of CHN analysis in distinguishing between closely related compounds and verifying their purity. By following the detailed experimental protocol and applying the logical framework for data interpretation, researchers can confidently utilize elemental analysis to validate their synthetic products and advance their research and development endeavors.
References
Forni, A., et al. (1998). Synthesis and thermolysis of 3-azido-1-propynes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1819-1826. [Link]
The following guide details the proper disposal and handling procedures for (benzyloxy)(prop-2-yn-1-yl)amine (also known as O-benzyl-N-(prop-2-yn-1-yl)hydroxylamine). Advisory: This compound combines a propargyl (alkyne)...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the proper disposal and handling procedures for (benzyloxy)(prop-2-yn-1-yl)amine (also known as O-benzyl-N-(prop-2-yn-1-yl)hydroxylamine).
Advisory: This compound combines a propargyl (alkyne) group with a hydroxylamine ether (N-O) linkage. While often stable under standard storage, this structural motif presents specific hazards regarding flammability, shock sensitivity (if concentrated/dry), and reactivity with heavy metals. Treat as a High-Hazard Organic.
Part 1: Immediate Action Card (Emergency Response)
Scenario
Immediate Action Protocol
Skin Contact
Drench immediately. Wash with soap and water for 15+ mins. Hydroxylamines can be absorbed transdermally and may cause sensitization.
Eye Contact
Irrigate immediately. Flush with water for 15 mins. Seek medical attention; corneal damage is possible due to amine basicity.
Spill (Small)
Isolate & Absorb. Eliminate ignition sources.[1] Absorb with vermiculite or sand. Do NOT use metal tools (risk of spark or acetylide formation).[1]
Fire
Dry Chemical / CO2. Do not use a solid water stream (may spread the chemical). Vapors are heavier than air and may travel to ignition sources.[1][2]
Part 2: Chemical Profile & Hazard Identification
Chemical Name: (Benzyloxy)(prop-2-yn-1-yl)amine
Functional Structure:
Molecular Weight: ~161.2 g/mol
Critical Hazard Analysis
Propargyl Group ($ -C\equiv CH $):
Acetylide Formation: Terminal alkynes react with copper, silver, mercury, and their alloys to form explosive metal acetylides. Strictly avoid contact with metal spatulas, copper plumbing, or brass fittings.
Flammability: High vapor flammability; flash point is likely <60°C (derived from propargylamine analogs).
Hydroxylamine Ether Linkage ($ N-O $):
Thermal Instability: The N-O bond reduces the energy of activation for decomposition. Heating above 100°C or distilling to dryness can trigger runaway exothermic decomposition.
Toxicity: Hydroxylamine derivatives are often hemotoxic (methemoglobinemia agents) and skin sensitizers.
Part 3: Pre-Disposal Stabilization & Handling
Before disposal, the compound must be stabilized to prevent reaction in the waste stream.
If the compound is pure or in a concentrated solution (>10%):
Dilution: Dilute the compound to <5% concentration using a compatible combustible solvent (e.g., Ethanol or Acetone). This acts as a heat sink in case of decomposition.
Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass . Avoid metal cans.
Part 4: Disposal Procedures
Method A: Liquid Waste (Standard Protocol)
Applicable for reaction mixtures, stock solutions, and diluted spills.
Classification: Classify as RCRA Hazardous Waste .
D001: Ignitable (Flash point <60°C).
D003: Reactive (Potential, if dried/concentrated).
Packaging:
Pour into a dedicated "Non-Halogenated Organic" waste carboy.
Crucial: Ensure the carboy does not contain heavy metal waste (e.g., from click chemistry catalysts like Cu(I)).
Labeling:
Label must read: "Hazardous Waste - Flammable, Toxic."
List constituents: "Ethanol (95%), (Benzyloxy)(prop-2-yn-1-yl)amine (5%)."
Add warning: "Contains Terminal Alkyne - NO METALS."
Method B: Solid Waste / Contaminated Debris
Applicable for contaminated gloves, silica gel, or dried residues.
Containment: Place debris in a double-bagged polyethylene bag (4 mil thickness minimum).
Solvent Wetting: If the solid residue is dry and potentially shock-sensitive, wet it slightly with ethanol to desensitize.
Disposal Stream: Place in the Solid Hazardous Waste drum (Incineration stream). Do not place in regular trash or biohazard bins.
Part 5: Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for disposing of (benzyloxy)(prop-2-yn-1-yl)amine to ensure safety and compliance.
Figure 1: Decision tree for the safe segregation and disposal of propargyl-hydroxylamine derivatives.
Part 6: Regulatory Compliance Data
Regulatory Body
Classification Code
Description
EPA (RCRA)
D001
Ignitable Characteristic (Flash point < 140°F / 60°C).[3]
EPA (RCRA)
D003
Reactive Characteristic (Potential for detonation if heated under confinement).
DOT (Transport)
UN 1993 or UN 2733
Flammable Liquid, N.O.S. or Amines, Flammable, Corrosive.
Personal protective equipment for handling (benzyloxy)(prop-2-yn-1-yl)amine
-Benzyl- -(prop-2-ynyl)hydroxylamine Executive Safety Summary (Benzyloxy)(prop-2-yn-1-yl)amine (CAS: 148633-19-6) is a specialized hydroxylamine ether widely used as a building block in heterocycle synthesis and "click"...
Author: BenchChem Technical Support Team. Date: February 2026
-Benzyl--(prop-2-ynyl)hydroxylamine
Executive Safety Summary
(Benzyloxy)(prop-2-yn-1-yl)amine (CAS: 148633-19-6) is a specialized hydroxylamine ether widely used as a building block in heterocycle synthesis and "click" chemistry. While valuable, it possesses a deceptive hazard profile. It combines the sensitizing and potential mutagenic properties of hydroxylamines with the reactivity and skin permeability of propargyl amines .
Critical Warning: Toxicological data for this specific derivative is limited. Therefore, Universal Precautions for high-hazard nitrogenous compounds must be applied. You must treat this substance as a potential sensitizer, corrosive, and systemic toxin until proven otherwise.
Physicochemical Risk Assessment (The "Why")
To select the correct PPE, we must understand the molecular drivers of toxicity.
Functional Group
Hazard Mechanism
Operational Implication
Hydroxylamine Ether ()
Sensitization & Blood Toxicity: Hydroxylamines can induce methemoglobinemia (interfering with oxygen transport) and are potent skin sensitizers.
Zero Skin Contact: Standard nitrile gloves may not suffice for prolonged exposure; double-gloving is mandatory.
Propargyl Group ()
Permeability & Reactivity: Propargyl amines are lipophilic, facilitating rapid transdermal absorption. Terminal alkynes can form explosive acetylides with copper/silver.
Barrier Integrity: PPE must prevent absorption.[1][2][3][4][5] Glassware must be free of heavy metals (unless catalyzed).
Secondary Amine ()
Corrosivity: Basic nitrogen lone pairs can cause chemical burns to mucous membranes and eyes.
Eye Defense: Safety glasses are insufficient; chemical splash goggles are required.
Personal Protective Equipment (PPE) Matrix
This matrix defines the non-negotiable standards for handling (benzyloxy)(prop-2-yn-1-yl)amine in a research setting.
PPE Selection Table
Protection Zone
Standard Requirement
Technical Justification
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Amine vapors and splashes cause immediate corneal damage. Face shields are added for volumes >10 mL.
Breakthrough Time: Propargyl derivatives can permeate thin nitrile <15 mins. Double layering provides a visual breach indicator and extends protection time.
Respiratory
Fume Hood (Certified) Face velocity: 80–100 fpm
Volatile amine odors are warning signs of exposure. All transfers must occur inside the hood.
Body
Lab Coat (Nomex/Cotton) + Chemical Apron
Synthetic fabrics (polyester) can melt into skin if a reaction exotherms or flashes. An apron protects against chest-level splashes.
Visualization: PPE Decision Logic
The following diagram illustrates the decision pathway for selecting PPE based on the scale of operation.
Caption: Logic flow for determining PPE escalation based on reaction scale and engineering control availability.
Operational Protocol: Safe Handling Workflow
This protocol uses a "Zone of Safety" approach.
Step 1: Preparation & Weighing
Context: Static electricity can disperse fine amine powders/oils.
Action:
Don full PPE (Double gloves).
Place a disposable balance shield or secondary containment tray inside the fume hood.
Do not weigh on an open bench. If the balance is external, tare a closed vial, add compound inside the hood, seal, and re-weigh.
Step 2: Transfer & Solubilization
Context: Exothermic solvation is possible.
Action:
Dissolve the amine in solvent (e.g., DCM, THF) immediately to lower vapor pressure.
Use a syringe or cannula for transfer to avoid open pouring.
Self-Validation: If you smell a "fishy" or amine-like odor, your containment has failed. Stop and re-evaluate ventilation.
Step 3: Reaction Monitoring
Context: Hydroxylamines can decompose violently if heated near their onset temperature.
Action:
Keep reaction temperature <50°C unless reflux is strictly required and shielded.
Ensure an inert atmosphere (
or Ar) to prevent oxidation of the hydroxylamine.
Visualization: Handling Workflow
Caption: Step-by-step workflow from cold storage to waste deactivation, emphasizing moisture control and containment.
Emergency Response & Disposal
Accidental Exposure
Skin Contact: Immediately strip contaminated gloves/clothing.[6][7][8] Wash skin with soap and water for 15 minutes .[9][10][11] Do not use alcohol (increases absorption).
Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek immediate ophthalmological monitoring (alkaline burns can be delayed).
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Waste Disposal Strategy
Crucial Incompatibility: Never mix hydroxylamine derivatives with strong oxidizing acids (Nitric, Chromic) or heavy metals (Silver, Copper) in waste drums.
Liquid Waste: Segregate into "Basic Organic Waste" .
Deactivation: For small spills, treat with dilute HCl to form the non-volatile hydrochloride salt (
) before absorbing on vermiculite.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 12345 (Analog: O-Benzylhydroxylamine). PubChem. Accessed Feb 24, 2026. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]